LRE1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-N-cyclopropyl-4-N-(thiophen-2-ylmethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4S/c13-10-6-11(16-12(14)15-10)17(8-3-4-8)7-9-2-1-5-18-9/h1-2,5-6,8H,3-4,7H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWZXKSZLRVSEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CS2)C3=CC(=NC(=N3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LRE1 sAC Inhibitor: A Deep Dive into its Allosteric Mechanism of Action
For Immediate Release
A comprehensive technical guide detailing the mechanism of action of LRE1, a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC), is now available for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of this compound's interaction with sAC, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Core Mechanism: Allosteric Inhibition via the Bicarbonate Binding Site
This compound exerts its inhibitory effect on soluble adenylyl cyclase (sAC) through a unique allosteric mechanism.[1][2][3][4] Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to the bicarbonate (HCO3-) binding site, a region distinct from the ATP-binding catalytic site.[1][4] Bicarbonate is the physiological activator of sAC, and by occupying this site, this compound prevents the conformational changes necessary for sAC activation. This non-competitive mode of inhibition with respect to ATP makes this compound a highly specific modulator of sAC activity.[1]
Crystallographic and kinetic studies have revealed that this compound not only occupies the bicarbonate binding site but also extends into a channel that connects this site to the active site.[1] This extended interaction is thought to contribute to the inhibitor's tight binding and specificity.
Quantitative Inhibitory Profile of this compound
The inhibitory potency of this compound against sAC has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | ~3.2 µM | Human | Recombinant sAC, in vitro | |
| IC50 | 5.3 µM | Not Specified | Biochemical Assay | [5] |
| IC50 | ~10 µM | Not Specified | In vitro |
Signaling Pathway of sAC and its Inhibition by this compound
Soluble adenylyl cyclase plays a crucial role in various physiological processes, most notably in sperm capacitation and fertility. Upon activation by bicarbonate and calcium, sAC catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates a cascade of downstream proteins, leading to changes in cell motility, metabolism, and other functions. This compound, by blocking sAC activation, effectively dampens this entire signaling cascade.
References
- 1. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase. | LevBuck Laboratory [levbucklab.weill.cornell.edu]
- 4. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. librarysearch.williams.edu [librarysearch.williams.edu]
LRE1: A Selective Allosteric Inhibitor of Soluble Adenylyl Cyclase (sAC)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Soluble adenylyl cyclase (sAC), a widely distributed source of the second messenger cyclic AMP (cAMP), is a key regulator of numerous physiological processes. Unlike transmembrane adenylyl cyclases (tmACs), sAC is activated by bicarbonate and calcium ions, playing crucial roles in sperm motility, capacitation, and other cellular functions.[1][2] The development of specific inhibitors for sAC is essential for dissecting its distinct signaling pathways and for exploring its therapeutic potential. This document provides a comprehensive technical overview of LRE1, a novel, potent, and selective allosteric inhibitor of sAC. This compound offers a valuable tool for studying sAC-mediated signaling and represents a promising lead compound for the development of non-hormonal contraceptives and other therapeutics.
Introduction to Soluble Adenylyl Cyclase (sAC)
Mammalian cells utilize two main classes of adenylyl cyclases to produce cAMP: the well-characterized G-protein-regulated transmembrane adenylyl cyclases (tmACs) and the soluble adenylyl cyclase (sAC).[1][2] While tmACs are integral membrane proteins activated by G-protein coupled receptors (GPCRs), sAC is a soluble enzyme found in the cytoplasm, nucleus, and mitochondria.[2] This distinct subcellular localization allows sAC to regulate specific cAMP microdomains within the cell, mediating diverse physiological functions independently of GPCR signaling.[1][2]
sAC activity is uniquely regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, positioning it as a cellular sensor for these crucial physiological parameters.[1][2] Its role is particularly well-established in sperm, where sAC-dependent cAMP production is essential for motility and capacitation, the process by which sperm acquire the ability to fertilize an egg.[2][3] The critical function of sAC in fertility has made it a compelling target for the development of non-hormonal contraceptives.[3][4]
This compound: A Novel sAC Inhibitor
The discovery of this compound provided a significant advancement in the pharmacological toolkit for studying sAC.[1][2] Identified through a high-throughput screen utilizing a mass spectrometry-based adenylyl cyclase assay, this compound emerged as a potent and selective inhibitor of sAC.[1][2]
Mechanism of Action: Allosteric Inhibition
This compound exhibits a unique allosteric mechanism of inhibition.[1][2] Structural and kinetic studies have revealed that this compound binds to the bicarbonate binding site of sAC.[1][2][3] This binding event is competitive with the physiological activator, bicarbonate, but non-competitive with the substrate, ATP.[3] This allosteric mode of action, targeting a regulatory site distinct from the active site, contributes to the high selectivity of this compound for sAC over the structurally related tmACs.[2]
Figure 1: Mechanism of this compound Inhibition
Quantitative Data
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
Table 1: In Vitro Potency of this compound against Soluble Adenylyl Cyclase
| Parameter | Value | Species | Assay Conditions | Reference |
| IC₅₀ | ~3 µM | - | Purified sAC protein | [3] |
| IC₅₀ | 7.8 µM | Human | Purified sAC protein | [5] |
| IC₅₀ | ≤ 10 µM | - | Purified sAC protein, 1 mM ATP, 5 mM MgCl₂, 5 mM CaCl₂, 40 mM NaHCO₃ | [2] |
Table 2: Cellular Potency of this compound
| Cell Line | Parameter | Value | Assay Conditions | Reference |
| 4-4 cells (HEK293 overexpressing sAC) | IC₅₀ | 11 µM | cAMP accumulation assay with PDE inhibitors | [2] |
| MLTC-1 Leydig cells | IC₅₀ | 20.7 µM | LH-stimulated cAMP accumulation | [6] |
Table 3: Selectivity of this compound against Transmembrane Adenylyl Cyclases (tmACs)
| tmAC Isoform | This compound Concentration | % Inhibition | Reference |
| tmAC I | 50 µM | No inhibition | [2] |
| tmAC II | 50 µM | No inhibition | [2] |
| tmAC V | 50 µM | No inhibition | [2] |
| tmAC VIII | 50 µM | No inhibition | [2] |
| tmAC IX | 50 µM | No inhibition | [2] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the characterization of this compound.
Mass Spectrometry-Based Adenylyl Cyclase Assay
The discovery of this compound was enabled by a novel high-throughput screening method based on mass spectrometry.[1][2]
Principle: This assay directly measures the enzymatic conversion of ATP to cAMP by sAC. The use of mass spectrometry allows for a label-free, highly sensitive, and direct quantification of the product, cAMP.
General Protocol:
-
Reaction Mixture: Purified sAC enzyme is incubated with ATP, MgCl₂, CaCl₂, and NaHCO₃ in a suitable buffer.
-
Inhibitor Addition: Test compounds, such as this compound, are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Quenching: The enzymatic reaction is stopped, typically by the addition of a strong acid or a chelating agent.
-
Sample Preparation: The reaction mixture is prepared for mass spectrometry analysis, which may involve dilution and the addition of an internal standard (e.g., isotopically labeled cAMP).
-
LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amount of cAMP produced.
Figure 2: Workflow for sAC Inhibitor Screening
Cellular cAMP Accumulation Assay
To assess the efficacy of this compound in a cellular context, cAMP accumulation assays are performed.
Principle: This assay measures the total intracellular cAMP levels in response to sAC activity. To prevent the degradation of cAMP by phosphodiesterases (PDEs), the assay is typically conducted in the presence of PDE inhibitors.
General Protocol:
-
Cell Culture: Cells, such as the 4-4 cell line stably overexpressing sAC, are cultured to an appropriate density.
-
Pre-treatment: Cells are pre-treated with a cocktail of PDE inhibitors to block cAMP degradation.
-
Inhibitor Incubation: this compound is added to the cells at various concentrations and incubated for a specific duration.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF) assays.
sAC Signaling Pathway and the Role of this compound
sAC plays a central role in various signaling pathways. A key example is its function in sperm capacitation.
References
- 1. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of Soluble Adenylyl Cyclase (ADCY10) Inhibitors on the LH-Stimulated cAMP Synthesis in Mltc-1 Leydig Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of LRE1: A Novel Allosteric Inhibitor of Soluble Adenylyl Cyclase
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development of LRE1, a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC). sAC, a non-G-protein-regulated adenylyl cyclase, is a key enzyme in various physiological processes, including sperm motility and capacitation. This compound was identified through a novel mass-spectrometry-based high-throughput screen and has been characterized as a potent and selective inhibitor that binds to the bicarbonate activator binding site of sAC. This guide details the discovery methodology, mechanism of action, and key experimental protocols used in the characterization of this compound, presenting a valuable resource for researchers in cAMP signaling and drug development.
Introduction
Cyclic AMP (cAMP) is a ubiquitous second messenger that plays a crucial role in a multitude of cellular signaling pathways. In mammalian cells, cAMP is generated by two distinct classes of adenylyl cyclases: the well-characterized G-protein-regulated transmembrane adenylyl cyclases (tmACs) and the soluble adenylyl cyclase (sAC), which is regulated by bicarbonate and calcium ions. The distinct localization and regulation of these adenylyl cyclase isoforms allow for compartmentalized cAMP signaling.
Soluble adenylyl cyclase has emerged as a critical enzyme in specific physiological contexts, most notably in sperm function, where it is essential for motility and capacitation—the final maturation steps required for fertilization.[1] Pharmacological inhibition of sAC has been proposed as a promising strategy for the development of non-hormonal contraceptives.[1] The discovery of this compound represents a significant advancement in the development of specific chemical probes to study sAC biology and as a potential lead compound for therapeutic development.[2][3]
Discovery of this compound
This compound was identified through an innovative high-throughput screening (HTS) campaign that utilized a mass-spectrometry-based adenylyl cyclase assay.[4][5] This approach offered a direct and sensitive method to measure the enzymatic activity of sAC, overcoming some of the limitations of traditional cAMP assays.
High-Throughput Screening Workflow
The HTS workflow was designed to efficiently screen a large chemical library for inhibitors of sAC. The key stages of the workflow are outlined below.
Caption: High-throughput screening workflow for the discovery of sAC inhibitors.
Mechanism of Action of this compound
This compound inhibits sAC through a unique allosteric mechanism.[3][6] Structural and biochemical studies have revealed that this compound binds to the bicarbonate binding site of the enzyme.[2][3] Bicarbonate is a physiological activator of sAC, and by occupying this site, this compound prevents the conformational changes required for enzymatic activity. This allosteric mode of inhibition confers specificity for sAC over tmACs, which are not regulated by bicarbonate.[7]
sAC Signaling Pathway in Sperm Capacitation
The process of sperm capacitation is a complex signaling cascade that is critically dependent on the activity of sAC. The pathway is initiated by the influx of bicarbonate and calcium ions into the sperm cell, leading to the activation of sAC and a subsequent rise in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates a cascade of downstream protein targets, ultimately leading to hyperactivated motility and the ability to undergo the acrosome reaction, both of which are essential for fertilization.[1]
Caption: Simplified sAC signaling pathway in sperm capacitation and the inhibitory action of this compound.
Quantitative Data
The potency and selectivity of this compound have been determined through various in vitro and cell-based assays. The following tables summarize the key quantitative data for this compound and, for comparison, other relevant sAC inhibitors.
Table 1: In Vitro Potency of sAC Inhibitors
| Compound | Biochemical IC50 (µM) | Reference |
| This compound | 5.3 | [4] |
| KH7 | ~10 | [3] |
| TDI-10229 | 0.1135 | [4] |
| TDI-11155 | 0.0157 | [4] |
| TDI-11861 | 0.0051 | [4] |
Table 2: Cellular Potency of sAC Inhibitors
| Compound | Cellular IC50 in 4-4 cells (µM) | Reference |
| This compound | 11 | [8] |
| KH7 | ~30 | [8] |
| TDI-10229 | 0.1 | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the discovery and characterization of this compound.
Mass-Spectrometry-Based sAC Activity Assay
This assay was the cornerstone of the high-throughput screen that led to the discovery of this compound.
-
Principle: The enzymatic activity of sAC is measured by directly quantifying the production of cAMP from ATP using mass spectrometry.
-
Reagents:
-
Purified recombinant human sAC
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 40 mM NaHCO₃
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Quenching solution: Acetonitrile with an internal standard (e.g., ¹³C₅-cAMP)
-
-
Procedure:
-
Dispense test compounds into a 384-well plate.
-
Add purified sAC enzyme to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the ATP-containing assay buffer.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding the quenching solution.
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of cAMP produced relative to the internal standard.
-
Cellular sAC Activity Assay in 4-4 Cells
This cell-based assay is used to determine the potency of sAC inhibitors in a cellular context.[6][9]
-
Cell Line: HEK293 cells stably overexpressing truncated rat sAC (4-4 cells). In these cells, cAMP accumulation upon phosphodiesterase (PDE) inhibition is almost exclusively due to sAC activity.[9]
-
Reagents:
-
4-4 cells
-
DMEM with 10% FBS
-
Test compounds (e.g., this compound)
-
IBMX (a broad-spectrum PDE inhibitor)
-
0.1 M HCl for cell lysis
-
cAMP detection kit (e.g., ELISA-based)
-
-
Procedure:
-
Seed 4-4 cells in a 24-well plate at a density of 5 x 10⁶ cells/ml and culture overnight.[9]
-
Replace the medium with fresh medium.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for 10 minutes at 37°C.[6]
-
Lyse the cells with 0.1 M HCl.[9]
-
Quantify the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Sperm Motility and Capacitation Assays
These assays are crucial for evaluating the physiological effects of sAC inhibitors on sperm function.
-
Principle: The impact of sAC inhibitors on sperm motility parameters and the ability of sperm to undergo capacitation are assessed using computer-assisted sperm analysis (CASA) and capacitation-specific staining.
-
Sperm Preparation:
-
Collect epididymal sperm from mice.
-
Allow sperm to "swim-up" into a capacitation medium (e.g., modified Tyrode's medium) containing bicarbonate.
-
-
Motility Analysis (CASA):
-
Incubate sperm in capacitation medium with or without the test compound.
-
Load sperm samples into a motility chamber.
-
Analyze sperm motility parameters (e.g., velocity, beat cross frequency) using a CASA system.
-
-
Capacitation Assay (e.g., Chlortetracycline Staining):
-
Incubate sperm under capacitating conditions with or without the test compound.
-
Stain sperm with chlortetracycline (CTC), a fluorescent probe that changes its staining pattern on the sperm head depending on the capacitation state.
-
Evaluate the percentage of capacitated sperm by fluorescence microscopy.
-
Cell Viability Assay
This assay is performed to assess the potential cytotoxicity of the sAC inhibitors.
-
Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Principle: This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.
-
Procedure:
-
Seed cells (e.g., HEK293) in a 96-well plate.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Add the CellTiter-Glo® reagent directly to the wells.
-
Mix to induce cell lysis and release ATP.
-
Measure the luminescent signal, which is proportional to the amount of ATP and thus cell viability.
-
Conclusion
The discovery of this compound as a potent and specific allosteric inhibitor of soluble adenylyl cyclase represents a significant milestone in the study of cAMP signaling. Its unique mechanism of action, targeting the bicarbonate binding site, provides a high degree of selectivity over transmembrane adenylyl cyclases. The experimental methodologies detailed in this guide, from the initial high-throughput screen to the characterization of its effects on cellular and physiological processes, provide a robust framework for the continued investigation of sAC function and the development of next-generation sAC inhibitors for therapeutic applications, such as non-hormonal contraception. The availability of this compound as a chemical probe will undoubtedly facilitate further exploration of the diverse roles of sAC in health and disease.
References
- 1. abyntek.com [abyntek.com]
- 2. ch.promega.com [ch.promega.com]
- 3. ulab360.com [ulab360.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. Sperm - Wikipedia [en.wikipedia.org]
- 6. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]
LRE1's Role in Regulating cAMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that governs a vast array of physiological processes. The spatial and temporal control of cAMP signaling is exquisitely regulated by a complex interplay of enzymes, including adenylyl cyclases, which synthesize cAMP, and phosphodiesterases, which degrade it. A key player in this intricate network is soluble adenylyl cyclase (sAC), a unique source of cAMP that is regulated by bicarbonate, calcium, and ATP, rather than G-proteins. This technical guide provides an in-depth exploration of LRE1, a potent and specific allosteric inhibitor of sAC. We will delve into the molecular mechanism of this compound's action, present quantitative data on its inhibitory activity, detail key experimental protocols for its study, and visualize the pertinent signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the sAC-mediated cAMP signaling pathway.
Introduction to this compound and Soluble Adenylyl Cyclase
In mammalian cells, the synthesis of cAMP is carried out by two distinct classes of adenylyl cyclases: the well-characterized transmembrane adenylyl cyclases (tmACs) and the soluble adenylyl cyclase (sAC).[1][2][3][4][5][6] While tmACs are typically activated by G-protein coupled receptors (GPCRs) at the plasma membrane, sAC is distributed throughout the cytoplasm, nucleus, and mitochondria, and its activity is modulated by local concentrations of bicarbonate (HCO₃⁻), calcium (Ca²⁺), and ATP. This distinct localization and regulation allow sAC to generate localized pools of cAMP, creating signaling microdomains that orchestrate specific cellular functions.
This compound has been identified as a highly specific, cell-permeable, and non-toxic allosteric inhibitor of sAC.[1][2][3] Its discovery has provided a critical tool for dissecting the physiological roles of sAC-mediated cAMP signaling and has opened new avenues for therapeutic intervention in a variety of pathological conditions.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on sAC through a unique allosteric mechanism.[1][2][3] Unlike competitive inhibitors that bind to the active site, this compound binds to the bicarbonate activator binding site of sAC.[1][2][3] This binding event prevents the conformational changes necessary for sAC activation, thereby inhibiting the synthesis of cAMP. The high specificity of this compound for sAC over the nine isoforms of tmACs makes it an invaluable tool for distinguishing the cellular functions of these two distinct adenylyl cyclase families.[1]
Signaling Pathway Diagram
Quantitative Data on this compound Inhibition
The potency of this compound as an sAC inhibitor has been quantified in both in vitro and cellular assays. The following tables summarize the key inhibitory concentration (IC₅₀) values reported in the literature.
| Assay Type | Enzyme/Cell Line | IC₅₀ (µM) | Reference |
| In Vitro Assay | Purified Human sAC | 7.8 | [2] |
| Cellular Assay | 4-4 cells (sAC overexpressing) | 11 | [1] |
Table 1: IC₅₀ Values of this compound for Soluble Adenylyl Cyclase.
| Enzyme | This compound Concentration (µM) | % Inhibition | Reference |
| tmAC I | 50 | No inhibition | [1] |
| tmAC II | 50 | No inhibition | [1] |
| tmAC V | 50 | No inhibition | [1] |
| tmAC VIII | 50 | No inhibition | [1] |
| tmAC IX | 50 | No inhibition | [1] |
Table 2: Specificity of this compound Against Transmembrane Adenylyl Cyclases.
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the role of this compound in regulating cAMP signaling.
Mass Spectrometry-Based Adenylyl Cyclase Assay
This assay is a high-throughput method for directly measuring the enzymatic activity of sAC and assessing the inhibitory potential of compounds like this compound.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, and the purified sAC enzyme.
-
Compound Incubation: Add this compound or other test compounds at various concentrations to the reaction mixture.
-
Reaction Initiation and Termination: Initiate the enzymatic reaction by adding the substrate, ATP. After a defined incubation period at 37°C, terminate the reaction by adding EDTA.
-
Sample Preparation: Prepare the samples for mass spectrometry analysis by protein precipitation with acetonitrile.
-
LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of cAMP produced.
-
Data Analysis: Calculate the percent inhibition of sAC activity at each compound concentration and determine the IC₅₀ value.
Experimental Workflow Diagram
Cellular cAMP Accumulation Assay
This assay measures the effect of this compound on intracellular cAMP levels in response to sAC activation.
Protocol:
-
Cell Culture: Culture cells, such as HEK293 cells overexpressing sAC (4-4 cells) or sAC knockout mouse embryonic fibroblasts (sAC KO MEFs), in appropriate media.[1]
-
Pre-incubation with Inhibitors: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound Treatment: Treat the cells with varying concentrations of this compound.
-
Stimulation: Stimulate sAC activity with an appropriate activator (e.g., bicarbonate) or, in the case of sAC KO MEFs, stimulate tmACs with forskolin to assess specificity.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
Data Analysis: Determine the effect of this compound on cAMP accumulation and calculate the IC₅₀ in a cellular context.
Western Blotting for PKA Substrate Phosphorylation
This method assesses the downstream effects of sAC inhibition by this compound on the activity of Protein Kinase A (PKA), a primary effector of cAMP.
Protocol:
-
Cell or Tissue Treatment: Treat cells or tissues with this compound and an sAC activator.
-
Protein Extraction: Lyse the cells or homogenize the tissues to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody that recognizes phosphorylated PKA substrates (e.g., anti-phospho-(Ser/Thr) PKA substrate antibody).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the signal.
-
Analysis: Quantify the band intensities to determine the relative levels of PKA substrate phosphorylation.
Logical Relationship of this compound Specificity Assessment
The specificity of this compound for sAC is a critical aspect of its utility as a research tool and potential therapeutic agent. The following diagram illustrates the logical flow of experiments to confirm this specificity.
Therapeutic Potential and Future Directions
The high specificity and low toxicity of this compound make it an attractive candidate for therapeutic development.[1] sAC has been implicated in a variety of physiological and pathophysiological processes, including sperm motility, intraocular pressure regulation, and metabolic diseases.[1] By specifically inhibiting sAC, this compound and its derivatives could offer novel treatment strategies for conditions such as male infertility, glaucoma, and certain metabolic disorders. Further research is warranted to explore the full therapeutic potential of sAC inhibition and to develop next-generation inhibitors with enhanced potency and pharmacokinetic properties.
Conclusion
This compound is a powerful and specific tool for investigating the role of soluble adenylyl cyclase in cAMP signaling. Its unique allosteric mechanism of inhibition, coupled with its favorable pharmacological properties, provides researchers with a means to dissect the intricate functions of sAC-mediated cAMP microdomains. This technical guide has provided a comprehensive overview of this compound's mechanism of action, quantitative inhibitory data, key experimental protocols, and its potential as a therapeutic agent. As our understanding of the complexities of cAMP signaling continues to evolve, the use of specific chemical probes like this compound will be indispensable in unraveling the diverse roles of this fundamental second messenger in health and disease.
References
- 1. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase. | LevBuck Laboratory [levbucklab.weill.cornell.edu]
- 4. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Soluble Adenylyl Cyclase (ADCY10) Inhibitors on the LH-Stimulated cAMP Synthesis in Mltc-1 Leydig Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase. [vivo.weill.cornell.edu]
In-depth Technical Guide: LRE1 Binding to the Bicarbonate Activator Binding Site of Soluble Adenylyl Cyclase (sAC)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Soluble adenylyl cyclase (sAC) is a unique intracellular signaling molecule that functions as a crucial sensor for bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions. Its activation triggers the production of the second messenger cyclic AMP (cAMP), which in turn modulates a wide array of physiological processes, from sperm motility to metabolic regulation. Unlike transmembrane adenylyl cyclases, sAC possesses a distinct bicarbonate binding site that governs its allosteric activation. The small molecule LRE1 has been identified as a potent and specific inhibitor of sAC, acting competitively at this bicarbonate binding site. This technical guide provides a comprehensive overview of the binding characteristics of this compound to sAC, detailed experimental protocols for studying this interaction, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers engaged in the study of sAC biology and the development of novel sAC-targeted therapeutics.
Quantitative Data on this compound-sAC Binding
The following tables provide a consolidated summary of the quantitative data characterizing the binding of this compound to the soluble adenylyl cyclase.
Table 1: Binding Affinity and Inhibitory Potency of this compound against sAC
| Parameter | Value | Species | Assay Conditions |
| IC₅₀ | 3.2 µM | Human | Biochemical sAC activity assay |
| Kᵢ | Not explicitly reported | - | - |
| Kₔ | Not explicitly reported | - | - |
Table 2: Kinetic Parameters of this compound Binding to sAC
| Parameter | Value | Method |
| kₒₙ (Association Rate) | Not explicitly reported | Surface Plasmon Resonance (SPR) |
| kₒff (Dissociation Rate) | Not explicitly reported | Surface Plasmon Resonance (SPR) |
| Inhibition Mechanism | Competitive with Bicarbonate | Enzyme kinetics |
Note: While the calculation of Kᵢ, Kₔ, kₒₙ, and kₒff for this compound has been mentioned in the literature, specific numerical values have not been explicitly reported in the reviewed sources.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the binding and inhibitory effects of this compound on sAC.
Soluble Adenylyl Cyclase (sAC) Activity Assay (Two-Column Method)
This assay quantifies the enzymatic activity of sAC by measuring the conversion of [α-³²P]ATP to [³²P]cAMP.
-
Materials:
-
Purified sAC enzyme
-
This compound compound
-
[α-³²P]ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, and varying concentrations of NaHCO₃
-
Stop Solution: 1% Sodium Dodecyl Sulfate (SDS)
-
Dowex AG 50W-X4 resin
-
Alumina resin
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare reaction mixtures containing assay buffer, purified sAC, and varying concentrations of this compound or vehicle control.
-
Pre-incubate the mixtures for 15 minutes at room temperature.
-
Initiate the reaction by adding [α-³²P]ATP.
-
Incubate at 30°C for a specified time (e.g., 20 minutes).
-
Terminate the reaction by adding the stop solution.
-
Apply the reaction mixture to a Dowex column to separate [³²P]cAMP from unreacted [α-³²P]ATP.
-
Elute the [³²P]cAMP onto an alumina column for further purification.
-
Elute the purified [³²P]cAMP from the alumina column into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
To determine the competitive nature of inhibition, perform the assay with varying concentrations of both this compound and NaHCO₃.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of this compound to sAC, allowing for the determination of binding affinity (Kₔ), stoichiometry (n), and enthalpy (ΔH).
-
Materials:
-
Purified sAC protein
-
This compound compound
-
ITC Buffer: e.g., 20 mM HEPES (pH 7.5), 150 mM NaCl
-
Isothermal Titration Calorimeter
-
-
Procedure:
-
Dialyze the purified sAC protein against the ITC buffer extensively.
-
Dissolve this compound in the final dialysis buffer to minimize buffer mismatch effects.
-
Degas both the protein and ligand solutions.
-
Load the sAC solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of this compound into the sAC solution while monitoring the heat change.
-
As a control, inject this compound into the buffer alone to measure the heat of dilution.
-
Subtract the heat of dilution from the binding data.
-
Analyze the resulting binding isotherm by fitting to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
SPR is used to measure the real-time kinetics of this compound binding to sAC, providing data on the association (kₒₙ) and dissociation (kₒff) rates.
-
Materials:
-
Purified His-tagged sAC protein
-
This compound compound
-
SPR instrument (e.g., Biacore)
-
NTA (nitrilotriacetic acid) sensor chip
-
Running Buffer: e.g., PBS-P+ (phosphate-buffered saline with surfactant P20)
-
Amine coupling reagents (EDC/NHS)
-
-
Procedure:
-
Equilibrate the NTA sensor chip with the running buffer.
-
Immobilize the His-tagged sAC protein onto the sensor chip via Ni²⁺-His tag chelation.
-
Perform amine coupling to covalently link the captured sAC to the chip surface.
-
Inject a series of increasing concentrations of this compound over the sensor surface to monitor the association phase.
-
Switch to running buffer flow to monitor the dissociation phase.
-
Regenerate the sensor chip surface between different this compound concentrations if necessary.
-
Analyze the resulting sensorgrams using a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic rate constants (kₒₙ and kₒff) and the equilibrium dissociation constant (Kₔ).
-
Visualizations
The following diagrams illustrate the sAC signaling pathway, the experimental workflow for characterizing this compound binding, and the logical relationship of competitive inhibition.
Caption: The sAC signaling pathway, initiated by bicarbonate and modulated by calcium, leading to cAMP production and activation of downstream effectors PKA and EPAC. This compound acts as an inhibitor of sAC.
Caption: Experimental workflow for the characterization of this compound binding to sAC, from preparation to data analysis.
Caption: Logical diagram illustrating the competitive inhibition of sAC by this compound at the bicarbonate binding site.
LRE1-Sensitive Soluble Adenylyl Cyclase: A Comprehensive Technical Guide to its Role in Physiological Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a unique source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases (tmACs), sAC is a cytosolic and mitochondrial enzyme directly activated by bicarbonate (HCO3-) and calcium (Ca2+), positioning it as a crucial sensor of cellular metabolic state. The discovery of LRE1, a specific and allosteric inhibitor of sAC, has provided a powerful tool to dissect the physiological processes regulated by this distinct cAMP signaling pathway. This compound binds to the bicarbonate activator binding site of sAC, offering high potency and selectivity over other adenylyl cyclases and phosphodiesterases. This technical guide provides an in-depth overview of the physiological processes regulated by this compound-sensitive sAC, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams to support further research and drug development.
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (in vitro) | 159 nM | Purified sAC protein | [1] |
| IC50 (cellular) | 7 nM | sAC-overexpressing HEK293 cells | [1] |
| Effect on cAMP Levels | Dose-dependent decrease | MLTC-1 Leydig cells | [2] |
Table 2: Physiological Effects of this compound-Mediated sAC Inhibition
| Physiological Process | Model System | Key Finding | Quantitative Effect | Reference |
| Mitochondrial Function | Rat liver mitochondria | This compound induces mitohormesis, protecting against damage. | Increased mitochondrial membrane potential | [3] |
| Hepatic Ischemia/Reperfusion (I/R) Injury | Wistar rats | This compound pretreatment protects against I/R-induced liver damage. | Significant reduction in serum ALT and AST levels | [3] |
| Sperm Capacitation | Bovine spermatozoa | Inhibition of sAC by KH7 (a related inhibitor) blocks capacitation. | Dose-dependent inhibition of hyperactivation |
Experimental Protocols
Mass-Spectrometry-Based Adenylyl Cyclase Assay
This protocol is based on the method used for the discovery of this compound.
Objective: To measure the enzymatic activity of sAC by quantifying the production of cAMP from ATP.
Materials:
-
Purified sAC enzyme
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP
-
This compound or other test compounds
-
Acetonitrile
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
Procedure:
-
Prepare the reaction mixture in a 96-well plate. Each well should contain the assay buffer and purified sAC enzyme.
-
Add this compound or other test compounds at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of cold acetonitrile to each well.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the amount of cAMP in each sample using a validated HPLC-MS/MS method. The method should be optimized for the separation and detection of ATP and cAMP.
-
Calculate the percent inhibition of sAC activity for each concentration of the test compound and determine the IC50 value.
Seahorse XF Cell Mito Stress Test
Objective: To assess mitochondrial respiration in live cells in real-time.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Assay medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.
-
Cells of interest (e.g., primary hepatocytes, HepG2 cells)
Procedure:
-
Seed the cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the Seahorse XF sensor cartridge with the mitochondrial inhibitors:
-
Port A: Oligomycin (inhibits ATP synthase)
-
Port B: FCCP (uncouples mitochondrial respiration)
-
Port C: Rotenone/Antimycin A (inhibit Complex I and III)
-
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell culture microplate in the analyzer and initiate the assay.
-
The analyzer will measure the oxygen consumption rate (OCR) in real-time and sequentially inject the inhibitors.
-
Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Rat Model of Hepatic Ischemia-Reperfusion Injury
Objective: To induce and evaluate liver damage caused by a temporary interruption of blood flow.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Atraumatic vascular clamps
-
This compound or vehicle solution
-
Blood collection tubes
-
Liver tissue collection supplies (e.g., formalin, liquid nitrogen)
Procedure:
-
Anesthetize the rat and perform a midline laparotomy to expose the liver.
-
Administer this compound or vehicle intravenously or intraperitoneally at the desired dose and time point before ischemia.
-
Induce partial hepatic ischemia by clamping the portal triad (hepatic artery, portal vein, and bile duct) supplying the left and median lobes of the liver (approximately 70% of the liver mass).
-
Maintain ischemia for a defined period (e.g., 60 minutes).
-
Remove the clamp to initiate reperfusion.
-
Close the abdominal incision.
-
At a predetermined time point after reperfusion (e.g., 2, 6, or 24 hours), re-anesthetize the rat and collect blood samples via cardiac puncture for serum analysis (e.g., ALT, AST).
-
Euthanize the animal and harvest liver tissue for histological analysis (e.g., H&E staining) and biochemical assays (e.g., measurement of oxidative stress markers).
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits sAC, blocking cAMP production and PKA activation.
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Caption: Experimental workflow for the rat hepatic ischemia-reperfusion model.
Conclusion
This compound has emerged as a critical tool for elucidating the diverse physiological roles of soluble adenylyl cyclase. By specifically inhibiting this unique source of cAMP, researchers can now probe its involvement in a range of cellular processes, from mitochondrial bioenergetics to the response to tissue injury. The quantitative data, detailed protocols, and signaling pathway diagrams provided in this guide offer a comprehensive resource for scientists and drug development professionals seeking to further understand and target this compound-sensitive sAC for therapeutic benefit. Future research in this area holds the promise of novel treatments for a variety of metabolic and ischemic disorders.
References
Understanding the Allosteric Inhibition of Soluble Adenylyl Cyclase (sAC) by LRE1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soluble adenylyl cyclase (sAC), a widely expressed intracellular source of the second messenger cyclic AMP (cAMP), plays a crucial role in a variety of physiological processes, including sperm motility and capacitation. Unlike transmembrane adenylyl cyclases (tmACs), sAC is uniquely regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions. Its distinct regulatory mechanism and cellular localization make it an attractive therapeutic target. This technical guide provides an in-depth overview of the allosteric inhibition of sAC by LRE1, a specific and well-characterized small molecule inhibitor. We will detail the mechanism of action of this compound, present quantitative data on its inhibitory potency, outline key experimental protocols for its characterization, and visualize the relevant signaling pathways and experimental workflows.
Introduction to Soluble Adenylyl Cyclase (sAC) and this compound
Soluble adenylyl cyclase is a unique isoform of adenylyl cyclase that is found in the cytoplasm, mitochondria, and nucleus of cells.[1] It is distinguished from the more well-known transmembrane adenylyl cyclases by its activation mechanism; sAC is directly activated by bicarbonate and calcium ions, integrating cellular metabolic and ionic signals to regulate cAMP production.[1][2] The cAMP produced by sAC participates in localized signaling microdomains, influencing downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[1]
This compound was identified through a high-throughput screening campaign as a specific and allosteric inhibitor of sAC.[2] It exhibits a unique mechanism of action by binding to the bicarbonate activator binding site, thereby preventing the conformational changes required for sAC activation.[2] This allosteric mode of inhibition confers high specificity for sAC over tmACs.[2]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound against sAC has been determined in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the tables below.
Table 1: Biochemical IC₅₀ Values for this compound against sAC
| Assay Condition | IC₅₀ (µM) | Reference |
| Purified human sAC protein with 1 mM ATP, 5 mM MgCl₂, 5 mM CaCl₂, 40 mM NaHCO₃ | ≤ 10 | [2] |
| Standard assay with purified human sAC protein | 3.2 | [3] |
| Purified human sAC protein | 7.8 | [4] |
Table 2: Cellular IC₅₀ Value for this compound
| Cell Line and Assay Condition | IC₅₀ (µM) | Reference |
| 4-4 cells (HEK293 cells stably overexpressing sAC) with PDE inhibitors | 11 | [2] |
| 4-4 cells (sAC-overexpressing) | 5.3 | [3] |
Signaling Pathway and Mechanism of Inhibition
sAC plays a pivotal role in cAMP-mediated signaling. Its activation by bicarbonate and calcium leads to the production of cAMP, which in turn activates PKA. Activated PKA can then phosphorylate a multitude of downstream target proteins, leading to various cellular responses. This compound acts as a competitive inhibitor with respect to bicarbonate, binding to the same allosteric site and preventing sAC activation.[2]
Caption: sAC signaling pathway and this compound inhibition mechanism.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibition of sAC by this compound.
In Vitro Biochemical Potency Assay for sAC
This assay measures the ability of a compound to inhibit the enzymatic activity of purified sAC protein.
Caption: Workflow for the in vitro biochemical sAC inhibition assay.
Cellular sAC Activity Assay
This assay determines the potency of an inhibitor in a cellular context, accounting for factors like cell permeability and metabolism.
Caption: Workflow for the cellular sAC inhibition assay.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of soluble adenylyl cyclase. Its specific, allosteric mechanism of inhibition provides a clear advantage over less specific adenylyl cyclase inhibitors. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand sAC biology and develop novel therapeutics targeting this important enzyme. The provided visualizations of the signaling pathway and experimental workflows serve to clarify the complex relationships and procedures involved in the study of sAC inhibition by this compound.
References
- 1. Intracellular cAMP signaling by soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
LRE1 as a Chemical Probe for Studying cAMP Microdomains: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic AMP (cAMP) is a ubiquitous second messenger that orchestrates a vast array of physiological processes by acting within discrete, independently regulated microdomains. The existence of two distinct classes of adenylyl cyclases (ACs) in mammalian cells—transmembrane adenylyl cyclases (tmACs) and soluble adenylyl cyclase (sAC)—underpins the formation of these microdomains. Distinguishing the contributions of sAC and tmACs to specific cellular responses is crucial for understanding cAMP signaling and for the development of targeted therapeutics. This technical guide details the use of LRE1, a potent and specific allosteric inhibitor of sAC, as a chemical probe to dissect cAMP microdomains. We provide a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its application in cellular and biochemical assays, and a summary of key quantitative data. Furthermore, this guide includes visual representations of relevant signaling pathways and experimental workflows to facilitate the effective integration of this compound into research and drug discovery programs.
Introduction to this compound and cAMP Microdomains
Cyclic AMP signaling is not a monolithic process. Instead, it is spatially organized into microdomains where localized pools of cAMP are generated and act on specific downstream effectors.[1] This spatial segregation allows for the simultaneous and independent regulation of diverse cellular functions.[2] The two main sources of cAMP are:
-
Transmembrane adenylyl cyclases (tmACs): These are integral membrane proteins activated by G protein-coupled receptors (GPCRs) in response to extracellular signals like hormones and neurotransmitters.[1][2]
-
Soluble adenylyl cyclase (sAC): Encoded by the ADCY10 gene, sAC is found throughout the cell, including the cytoplasm, nucleus, and mitochondria.[2] Unlike tmACs, sAC is insensitive to G-protein regulation and is instead activated by local concentrations of bicarbonate (HCO₃⁻), calcium (Ca²⁺), and ATP.[1]
The distinct localization and regulation of sAC and tmACs give rise to separate cAMP microdomains, each controlling specific physiological outcomes. To understand the precise roles of these microdomains, it is essential to have tools that can selectively modulate the activity of each AC class.
This compound has emerged as a critical chemical probe for this purpose. It is a potent and specific allosteric inhibitor of sAC, enabling researchers to parse the contributions of sAC-generated cAMP from that produced by tmACs.[1]
Mechanism of Action of this compound
This compound inhibits sAC through a unique allosteric mechanism. It binds to the bicarbonate binding site of sAC, preventing the binding of the physiological activator HCO₃⁻.[1] This binding mode is distinct from the active site where ATP is converted to cAMP, and it confers high specificity for sAC over the nine known isoforms of tmACs.[1] The bicarbonate binding site in sAC corresponds to the forskolin binding site in tmACs; however, the structural differences between these sites prevent this compound from inhibiting tmACs.[1]
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ for sAC (in vitro) | ≤ 10 µM | Purified sAC protein | [1] |
| IC₅₀ for sAC (cellular) | 11 µM | 4-4 cells (HEK293 overexpressing sAC) | [1] |
| Inhibitor | IC₅₀ for sAC | Specificity Notes | Reference |
| This compound | ~10-11 µM | Allosteric inhibitor, binds to the bicarbonate binding site. Does not exhibit intrinsic fluorescence. | [1] |
| KH7 | ~10 µM | Mechanism of action is not fully defined. Exhibits non-specific cellular effects and intrinsic fluorescence, limiting its use with fluorescence-based cAMP sensors. | [1] |
Experimental Protocols
This section provides detailed methodologies for the use of this compound in key experiments to study cAMP microdomains.
Preparation of this compound Stock Solution
For in vitro and cell-based assays, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.
-
Reagent: this compound (powder)
-
Solvent: DMSO
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Note: When preparing working concentrations for cell-based assays, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cellular cAMP Accumulation Assay
This protocol is designed to measure the effect of this compound on sAC-dependent cAMP accumulation in whole cells. The use of 4-4 cells (HEK293 cells stably overexpressing sAC) is recommended for specific assessment of sAC inhibition. As a negative control, sAC knockout mouse embryo fibroblasts (sAC KO MEFs) can be used to confirm the specificity of this compound for sAC.
Materials:
-
4-4 cells (HEK293 overexpressing sAC) or sAC KO MEFs
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Stop solution (0.2 M HCl)
-
cAMP assay kit (e.g., Correlate-EIA Direct Assay)
Procedure:
-
Cell Seeding:
-
Seed 4-4 cells or sAC KO MEFs in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
-
Pre-incubation with this compound:
-
On the day of the assay, aspirate the cell culture medium.
-
Wash the cells once with warm PBS.
-
Add fresh, serum-free medium containing the desired concentrations of this compound (e.g., 0, 1, 10, 30, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Incubate for 10 minutes at 37°C.
-
-
Stimulation of cAMP Production:
-
To measure sAC activity, add a PDE inhibitor such as IBMX (final concentration 500 µM) to all wells to prevent cAMP degradation.
-
Incubate for the desired period (e.g., 5-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium.
-
Add 100 µL of stop solution (0.2 M HCl) to each well to lyse the cells and stop the reaction.
-
Incubate at room temperature for 15 minutes.
-
Determine the intracellular cAMP concentration in the lysates using a competitive immunoassay (e.g., EIA) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the cAMP concentration against the log of the this compound concentration.
-
Calculate the IC₅₀ value of this compound for sAC inhibition.
-
Mass Spectrometry-Based Adenylyl Cyclase Assay (for in vitro studies)
This assay provides a direct measurement of AC activity by quantifying the conversion of ATP to cAMP. It was the primary method used for the discovery of this compound.
Principle:
The assay measures the amount of cAMP produced and ATP consumed in a reaction containing purified AC enzyme, ATP, and necessary cofactors. The quantification is performed using RapidFire-Mass Spectrometry (RF-MS).
Materials:
-
Purified sAC or membrane preparations containing tmACs
-
Assay buffer (e.g., containing Tris-HCl, MgCl₂, CaCl₂, and NaHCO₃)
-
ATP
-
This compound
-
Stop solution
-
RapidFire-Mass Spectrometry (RF-MS) system
Procedure (General Workflow):
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, purified sAC enzyme, and ATP.
-
Add varying concentrations of this compound to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time to allow for the enzymatic conversion of ATP to cAMP.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution.
-
-
Sample Analysis by RF-MS:
-
Inject the samples into the RF-MS system.
-
Quantify the amounts of cAMP produced and ATP consumed by comparing to standard curves of known concentrations.
-
-
Data Analysis:
-
Determine the concentration-response curve for this compound inhibition of sAC activity and calculate the IC₅₀.
-
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Distinct cAMP signaling pathways mediated by tmACs and sAC.
Figure 2: Experimental workflows for studying this compound's effect on sAC.
Conclusion
This compound is an indispensable tool for researchers seeking to unravel the complexities of cAMP signaling microdomains. Its high specificity for sAC allows for the clear delineation of sAC-dependent pathways from those regulated by tmACs. The experimental protocols and data presented in this guide provide a solid foundation for the successful application of this compound in both basic research and drug discovery. By enabling a deeper understanding of localized cAMP signaling, this compound will continue to facilitate new discoveries in cellular physiology and pharmacology.
References
Methodological & Application
Protocol for using LRE1 in cell culture experiments.
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
LRE1 is a potent, specific, and allosteric inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2][3][4] Unlike transmembrane adenylyl cyclases (tmACs), which are regulated by G-protein coupled receptors, sAC is a cytosolic enzyme activated by bicarbonate (HCO3-), calcium (Ca2+), and ATP.[1][3][4] sAC plays a crucial role in various physiological processes by generating the second messenger cyclic AMP (cAMP) in specific subcellular compartments, including the mitochondria and nucleus.[1] this compound offers a valuable tool for dissecting the specific roles of sAC in cellular signaling pathways, making it relevant for research in areas such as metabolism, oncology, and reproductive biology.[1]
Mechanism of Action
This compound exerts its inhibitory effect through a unique allosteric mechanism.[1][2][3] It binds to the bicarbonate activator binding site on the sAC enzyme.[1][2][3] This binding event prevents the conformational changes required for sAC activation, thereby inhibiting the synthesis of cAMP.[1] The specificity of this compound for sAC over tmACs allows for the targeted investigation of sAC-mediated signaling pathways.[1]
Applications in Cell Culture
-
Elucidation of sAC-Specific Signaling Pathways: By specifically inhibiting sAC, this compound enables researchers to differentiate between cellular processes regulated by sAC-generated cAMP and those controlled by tmACs.
-
Investigation of Mitochondrial Function: sAC is present in mitochondria and regulates processes like cellular respiration. This compound can be used to study the role of mitochondrial cAMP signaling in normal physiology and disease states.
-
Drug Discovery and Development: As sAC is implicated in various diseases, including cancer and metabolic disorders, this compound serves as a valuable pharmacological tool for validating sAC as a therapeutic target and for screening for novel drug candidates.
-
Cell Viability and Cytotoxicity Studies: this compound has been shown to be non-toxic to cells, making it a reliable tool for long-term cell culture experiments without confounding cytotoxic effects.[1]
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent: this compound powder
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM or 20 mM). This compound is soluble in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
General Cell Culture Treatment Protocol
-
Cell Lines: This protocol can be adapted for various cell lines, including HEK293 cells, sAC knockout mouse embryonic fibroblasts (sAC KO MEFs), and other cell lines relevant to the research question.
-
Procedure:
-
Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
The following day, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to perform a serial dilution to achieve the final concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration used.
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, 24, or 48 hours), depending on the specific experiment.
-
Determination of Optimal this compound Concentration (Dose-Response Experiment)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for sAC activity in the target cell line.
-
Procedure:
-
Plate cells in a 96-well plate.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM).
-
After the desired incubation time, measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
Plot the cAMP levels against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay
-
Objective: To assess the effect of this compound on cell viability.
-
Procedure:
-
Plate cells in a 96-well plate.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
After the desired treatment period (e.g., 24, 48, or 72 hours), perform a cell viability assay using reagents such as MTT, MTS, or resazurin, following the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader and calculate cell viability as a percentage of the vehicle-treated control.
-
Data Presentation
Table 1: Inhibitory Activity of this compound on sAC
| Cell Line | Measurement | IC50 Value | Reference |
| 4-4 (HEK293 overexpressing sAC) | cAMP Accumulation | 11 µM | [1] |
| Purified human sAC protein | In vitro activity | 7.8 µM |
Table 2: Example Concentrations of this compound Used in Cell Culture Experiments
| Cell Line | This compound Concentration | Treatment Duration | Application | Reference |
| MLTC-1 Leydig cells | 50 µM, 100 µM | 30 minutes | Inhibition of LH-stimulated cAMP synthesis | |
| HEK293 cells overexpressing tmACs | 50 µM | Not specified | Specificity testing (no inhibition of tmACs) | [1] |
Mandatory Visualization
Caption: this compound inhibits the activation of soluble adenylyl cyclase (sAC).
Caption: Workflow for a typical cell culture experiment using this compound.
References
- 1. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase. | LevBuck Laboratory [levbucklab.weill.cornell.edu]
- 3. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase. [vivo.weill.cornell.edu]
- 4. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Effective Concentration of LRE1 for sAC Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the effective concentration of LRE1, a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC). This document includes quantitative data on this compound potency, detailed protocols for key experiments, and visual representations of the underlying signaling pathway and experimental workflows.
Introduction to this compound and Soluble Adenylyl Cyclase (sAC)
Soluble adenylyl cyclase (sAC) is a unique source of the second messenger cyclic AMP (cAMP), distinct from the more commonly studied transmembrane adenylyl cyclases (tmACs).[1] Unlike tmACs, which are regulated by G proteins at the plasma membrane, sAC is activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions within the cell's cytoplasm, nucleus, and mitochondria.[1][2] This localized cAMP production allows sAC to regulate a variety of physiological processes, including sperm motility and capacitation, making it a key target for non-hormonal contraception research.[3]
This compound is a small molecule inhibitor that specifically targets sAC.[4][5][6] It acts as an allosteric inhibitor by binding to the bicarbonate binding site on sAC, thereby preventing its activation.[4][5][6][7] Understanding the effective concentration of this compound required to inhibit sAC is crucial for its application in both basic research and therapeutic development.
Quantitative Data: this compound Potency for sAC Inhibition
The inhibitory potency of this compound against sAC has been determined through both biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the effectiveness of an inhibitor. The following table summarizes the reported IC₅₀ values for this compound.
| Assay Type | sAC Source | IC₅₀ Value | Reference(s) |
| Biochemical Assay | Purified Human sAC | 3.2 µM | |
| Biochemical Assay | Purified Human sAC | 7.8 µM | [4] |
| Cellular Assay | sAC-overexpressing HEK293 cells (4-4 cells) | 11 µM | [5] |
| Cellular Assay | sAC-overexpressing HEK293 cells (4-4 cells) | 5.3 µM | [3] |
Note: Variations in IC₅₀ values can be attributed to differences in experimental conditions, such as enzyme and substrate concentrations, buffer composition, and the complexity of the cellular environment.
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the sAC signaling pathway and a general workflow for determining the effective concentration of an sAC inhibitor like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase. [vivo.weill.cornell.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
Application of LRE1 in Sperm Capacitation and Motility Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sperm capacitation and motility are fundamental physiological processes essential for successful fertilization. These events are intricately regulated by a series of intracellular signaling cascades, with the soluble adenylyl cyclase (sAC)-cAMP pathway playing a central role. LRE1, a specific and allosteric inhibitor of sAC, serves as a valuable pharmacological tool to investigate the precise mechanisms governing these sperm functions. By selectively blocking sAC activity, this compound allows for the elucidation of the downstream effects of cAMP signaling on sperm motility, hyperactivation, and the acrosome reaction. These application notes provide detailed protocols for the utilization of this compound in sperm capacitation and motility assays, offering a robust methodology for researchers in reproductive biology and those involved in the development of male contraceptives.
Signaling Pathway of this compound in Sperm
This compound exerts its inhibitory effect by targeting soluble adenylyl cyclase (sAC), a key enzyme in the cAMP signaling pathway in sperm. Unlike transmembrane adenylyl cyclases, sAC is directly activated by bicarbonate (HCO₃⁻) and calcium ions (Ca²⁺), which are present in the female reproductive tract. This activation leads to the conversion of ATP to cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a cascade of downstream protein substrates on serine, threonine, and tyrosine residues. This phosphorylation cascade is critical for the initiation of hyperactivated motility and the capacitation-associated changes in the sperm plasma membrane, ultimately preparing the sperm for fertilization. This compound, as an allosteric inhibitor, binds to the bicarbonate binding site on sAC, preventing its activation and consequently blocking the entire downstream signaling cascade.
Caption: this compound signaling pathway in sperm.
Quantitative Data Summary
The inhibitory effect of this compound on sAC-dependent processes in sperm is dose-dependent. The following table summarizes the key quantitative data regarding the efficacy of this compound.
| Parameter | Organism | IC₅₀ | Effect | Reference |
| sAC-dependent processes (PKA phosphorylation, tyrosine phosphorylation, hyperactivation) | Mouse Sperm | ~10 µM | Inhibition | [1] |
Experimental Protocols
Protocol 1: Sperm Capacitation Assay with this compound
This protocol details the induction of in vitro capacitation of mammalian sperm and the assessment of the inhibitory effect of this compound.
Materials:
-
Freshly collected semen sample
-
Sperm washing medium (e.g., Human Tubal Fluid - HTF medium)
-
Capacitating medium (HTF supplemented with bovine serum albumin - BSA, bicarbonate, and calcium)
-
This compound stock solution (in DMSO)
-
Control vehicle (DMSO)
-
Chlortetracycline (CTC) staining solution
-
Fluorescence microscope
Procedure:
-
Sperm Preparation:
-
Allow the semen sample to liquefy at 37°C for 30 minutes.
-
Perform a swim-up or density gradient centrifugation to separate motile sperm.
-
Wash the motile sperm fraction twice with sperm washing medium by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the final sperm pellet in the capacitating medium to a concentration of 10 x 10⁶ sperm/mL.
-
-
This compound Treatment:
-
Aliquot the sperm suspension into different treatment groups:
-
Control (capacitating medium with vehicle - DMSO)
-
This compound treatment groups (capacitating medium with varying concentrations of this compound, e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM).
-
-
Incubate the sperm suspensions at 37°C in a 5% CO₂ incubator for the desired capacitation time (e.g., 3-4 hours for human sperm).
-
-
Assessment of Capacitation (CTC Staining):
-
At the end of the incubation period, take an aliquot from each treatment group for CTC staining.
-
Add CTC staining solution to the sperm suspension and incubate in the dark.
-
Observe the sperm under a fluorescence microscope.
-
Classify sperm into three patterns based on CTC fluorescence:
-
F pattern (non-capacitated): Uniform bright fluorescence over the entire head.
-
B pattern (capacitated): A fluorescence-free band in the post-acrosomal region.
-
AR pattern (acrosome-reacted): No or very weak fluorescence over the sperm head.
-
-
Count at least 200 sperm per sample and calculate the percentage of capacitated sperm (B pattern).
-
Experimental Workflow:
Caption: Workflow for sperm capacitation assay with this compound.
Protocol 2: Sperm Motility and Hyperactivation Assay with this compound
This protocol describes the use of Computer-Assisted Sperm Analysis (CASA) to evaluate the effect of this compound on sperm motility and hyperactivation.
Materials:
-
Prepared sperm suspension (as in Protocol 1)
-
This compound stock solution (in DMSO)
-
Control vehicle (DMSO)
-
Pre-warmed microscope slides and coverslips
-
CASA system
Procedure:
-
Sperm Preparation and this compound Treatment:
-
Prepare and treat sperm with this compound as described in Protocol 1, steps 1 and 2.
-
-
Motility Analysis using CASA:
-
At different time points during the incubation (e.g., 0, 1, 2, 3, and 4 hours), take an aliquot from each treatment group.
-
Load a small volume (e.g., 5-10 µL) of the sperm suspension onto a pre-warmed microscope slide and cover with a coverslip.
-
Place the slide on the heated stage of the CASA microscope.
-
Analyze multiple fields to assess at least 200 sperm per sample.
-
The CASA system will provide data on various motility parameters, including:
-
Total Motility (%): Percentage of motile sperm.
-
Progressive Motility (%): Percentage of sperm moving in a forward direction.
-
VCL (Curvilinear Velocity): The total distance moved by the sperm head divided by the time elapsed.
-
VSL (Straight-Line Velocity): The straight-line distance from the beginning to the end of the track divided by the time elapsed.
-
VAP (Average Path Velocity): The average velocity of the sperm head along its average path.
-
ALH (Amplitude of Lateral Head Displacement): The maximum lateral displacement of the sperm head from its average path.
-
BCF (Beat Cross Frequency): The frequency with which the sperm head crosses the average path.
-
-
Hyperactivated motility is characterized by high VCL and ALH, and low VSL. The specific criteria for hyperactivation should be set according to the CASA system's software and the species being studied.
-
Experimental Workflow:
Caption: Workflow for sperm motility assay with this compound.
Data Analysis and Interpretation
For both assays, data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical analysis, such as ANOVA followed by a post-hoc test, should be performed to determine the significance of the differences between the control and this compound-treated groups. A dose-response curve can be generated to visualize the inhibitory effect of this compound and to confirm the IC₅₀ value. A significant decrease in the percentage of capacitated sperm, motility parameters, and hyperactivation in the presence of this compound would confirm the critical role of the sAC-cAMP pathway in these processes.
Troubleshooting
-
Low Sperm Motility in Control Group: Ensure optimal sperm handling techniques, including maintaining the correct temperature and using fresh, high-quality media.
-
High Variability Between Replicates: Ensure accurate pipetting and consistent cell concentrations across all treatment groups. Increase the number of sperm counted per sample.
-
This compound Precipitation: Ensure that the final concentration of the vehicle (DMSO) is low (typically <0.5%) and does not affect sperm function. Prepare fresh dilutions of this compound for each experiment.
By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate the intricate signaling pathways that govern sperm function, contributing to a deeper understanding of male fertility and the development of novel contraceptive strategies.
References
LRE1 Treatment Protocol for In Vitro Fertilization (IVF) Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of reproductive biology and in vitro fertilization (IVF) research, the intricate signaling pathways governing sperm function are of paramount importance. One such critical pathway is mediated by the soluble adenylyl cyclase (sAC), an enzyme essential for sperm capacitation, motility, and the acrosome reaction—all prerequisites for successful fertilization. LRE1 has been identified as a specific, allosteric inhibitor of sAC, making it a valuable tool for investigating the role of cAMP signaling in sperm physiology.[1][2] By binding to the bicarbonate activator binding site, this compound effectively blocks sAC-dependent processes.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in IVF-related studies. The information is intended to guide researchers in designing experiments to modulate sAC activity in sperm and to assess the downstream consequences on fertilization potential. While this compound is a potent research tool, it is noteworthy that more recent and potent sAC inhibitors, such as TDI-10229, have also been developed and may offer enhanced efficacy.[1]
Signaling Pathway of sAC in Sperm Capacitation
The process of capacitation involves a series of molecular changes that prepare the sperm to fertilize an egg. A key initiating event in this cascade is the activation of soluble adenylyl cyclase (sAC) by bicarbonate (HCO3-) and calcium ions (Ca2+) present in the female reproductive tract. This leads to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates a cascade of downstream protein substrates, including tyrosine kinases, leading to protein tyrosine phosphorylation. These events are crucial for the development of hyperactivated motility and for priming the sperm for the acrosome reaction.
Below is a diagram illustrating the central role of sAC in the sperm capacitation signaling pathway and the inhibitory action of this compound.
Caption: sAC signaling pathway in sperm and the inhibitory effect of this compound.
Quantitative Data: Inhibitor Potency
The inhibitory potency of this compound and the more recent compound TDI-10229 against sAC have been determined in both purified enzyme and cell-based assays. This data is crucial for determining the appropriate concentrations for in vitro studies.
| Compound | Assay Type | IC50 (µM) | Reference |
| This compound | Purified Human sAC | 7.8 | [1] |
| This compound | Cell-based (4-4 cells) | 14.1 | [1] |
| TDI-10229 | Purified Human sAC | 0.2 | [1] |
| TDI-10229 | Cell-based (4-4 cells) | 0.1 | [1] |
Experimental Protocols
The following protocols are adapted from methodologies described in studies investigating the role of sAC in sperm function.
General Workflow for this compound Treatment and Analysis
This workflow outlines the key steps for assessing the impact of this compound on sperm function.
Caption: General experimental workflow for studying the effects of this compound on sperm.
Protocol for In Vitro Capacitation of Mouse Sperm and this compound Treatment
This protocol is based on methods used to study the effects of sAC inhibition on mouse sperm capacitation.[2]
Materials:
-
Toyoda–Yokoyama–Hosi (TYH) medium
-
HEPES-buffered TYH (H-TYH) medium
-
Bovine Serum Albumin (BSA)
-
Sodium Bicarbonate (NaHCO3)
-
This compound (stock solution in DMSO)
-
Dibutyryl cAMP and IBMX (optional, for control experiments)
-
Mouse sperm (isolated from cauda epididymis)
Procedure:
-
Sperm Isolation: Isolate sperm from the cauda epididymis of sexually mature male mice into H-TYH medium.
-
Sperm Concentration: Determine the sperm concentration and adjust as needed for the specific assays.
-
This compound Pre-treatment: Aliquot the sperm suspension into different treatment groups. Add this compound to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle control group (DMSO). Pre-incubate the sperm with this compound for 10 minutes at 37°C.
-
Induction of Capacitation: To induce capacitation, add capacitation medium (H-TYH supplemented with 15 mM NaHCO3 and 5 mg/ml BSA) to the pre-treated sperm suspensions. For experiments involving fertilization, use standard TYH medium buffered with 25 mM bicarbonate in a 5% CO2 atmosphere.
-
Incubation: Incubate the sperm under capacitating conditions at 37°C for at least 1 hour.
-
Downstream Analysis: Following incubation, proceed with the desired functional and molecular assays as detailed below.
Assessment of Sperm Function
a. Motility and Kinematics Analysis:
-
Load a sample of the sperm suspension onto a pre-warmed slide.
-
Use a computer-assisted sperm analysis (CASA) system to evaluate motility parameters such as percentage of motile sperm, curvilinear velocity (VCL), straight-line velocity (VSL), and average path velocity (VAP).
b. PKA Activity Assay:
-
Prepare sperm lysates from the different treatment groups.
-
Use a commercially available PKA activity assay kit, which typically involves measuring the phosphorylation of a PKA-specific substrate.
-
Alternatively, perform Western blotting using an antibody that recognizes phosphorylated PKA substrates.
c. Western Blot for Protein Tyrosine Phosphorylation:
-
Protein Extraction: Pellet the sperm by centrifugation and lyse them in a suitable buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against phosphotyrosine. Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
d. Acrosome Reaction Assay:
-
Induction of Acrosome Reaction: After the capacitation period, induce the acrosome reaction using a physiological inducer (e.g., progesterone or solubilized zona pellucida) or a pharmacological agent (e.g., calcium ionophore A23187).
-
Staining: Stain the sperm with a fluorescent lectin that binds to the acrosomal contents (e.g., FITC-PNA) and a viability stain (e.g., Hoechst 33258).
-
Microscopy: Evaluate the acrosomal status of live sperm using fluorescence microscopy.
e. In Vitro Fertilization (IVF) Assay:
-
Oocyte Collection: Collect cumulus-oocyte complexes (COCs) from superovulated female mice.
-
Insemination: Inseminate the COCs with the this compound-treated or control capacitated sperm in a fertilization medium.
-
Fertilization Assessment: After a suitable incubation period (e.g., 24 hours), assess fertilization by observing the presence of two-cell embryos.
Conclusion
This compound serves as a critical pharmacological tool for elucidating the role of the sAC-cAMP signaling pathway in the multifaceted process of sperm capacitation and fertilization. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding and potentially manipulating sperm function for both basic research and the development of novel reproductive therapeutics. Careful consideration of inhibitor concentrations and appropriate controls is essential for obtaining robust and interpretable results.
References
Application Notes and Protocols for LRE1, a Soluble Adenylyl Cyclase (sAC) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of LRE1 stock solutions and their application in experimental settings. This compound is a potent and specific allosteric inhibitor of soluble adenylyl cyclase (sAC), a key enzyme in cAMP signaling pathways.[1][2][3][4] It functions by binding to the bicarbonate activator binding site of sAC, thereby preventing its activation and downstream signaling.[1][2][3][4]
Data Presentation: this compound Stock Solution Parameters
The following table summarizes the key quantitative data for the preparation and storage of this compound stock solutions.
| Parameter | Value | Notes |
| Molecular Weight | 280.78 g/mol | |
| Solvent | Dimethyl sulfoxide (DMSO) | Use newly opened, anhydrous DMSO for best results. |
| Maximum Stock Concentration | 125 mg/mL (445.19 mM) | Ultrasonic assistance may be required for complete dissolution. |
| Storage of Powder | -20°C for 3 years; 4°C for 2 years | |
| Storage of Stock Solution | -80°C for 2 years; -20°C for 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 2.808 mg of this compound powder.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
Protocol 2: Preparation of this compound Working Solution for In Vitro Experiments
This protocol describes the dilution of the this compound stock solution to a working concentration for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or experimental buffer
-
Sterile microcentrifuge tubes
-
Pipettes and sterile pipette tips
Procedure:
-
Determine the final working concentration: The effective concentration of this compound can range from 0.5 µM to 100 µM depending on the cell type and experimental conditions.[1]
-
Serial Dilution: Perform serial dilutions of the 10 mM this compound stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentration.
-
Example for a 10 µM working solution: Add 1 µL of the 10 mM this compound stock solution to 999 µL of culture medium.
-
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the this compound working solution.
-
Application: Add the this compound working solution or vehicle control to the cells and incubate for the desired time.
Protocol 3: Preparation of this compound Working Solution for In Vivo Experiments
This protocol provides two options for preparing this compound for administration in animal models.
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
20% (w/v) SBE-β-CD in saline or Corn oil
-
Sterile tubes
-
Pipettes and sterile pipette tips
Procedure Option A (SBE-β-CD Formulation):
-
Prepare 20% SBE-β-CD in Saline: Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline. This solution can be stored at 4°C for up to one week.[1]
-
Prepare this compound Working Solution: To prepare 1 mL of a 2.08 mg/mL working solution, add 100 µL of a 20.8 mg/mL this compound DMSO stock to 900 µL of the 20% SBE-β-CD in saline.[1] Mix thoroughly.
Procedure Option B (Corn Oil Formulation):
-
Prepare this compound Working Solution: To prepare 1 mL of a 2.08 mg/mL working solution, add 100 µL of a 20.8 mg/mL this compound DMSO stock to 900 µL of corn oil.[1] Mix thoroughly. This formulation may be less suitable for long-term dosing studies.[1]
Note: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.
Visualizations
This compound Signaling Pathway Inhibition
Caption: this compound allosterically inhibits sAC at the bicarbonate binding site.
General Experimental Workflow Using this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase. | LevBuck Laboratory [levbucklab.weill.cornell.edu]
Application Notes and Protocols for LRE1 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of LRE1, a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC), in animal models. The protocols and data presented are based on preclinical studies investigating the therapeutic potential of this compound in mitigating hepatic ischemia/reperfusion (I/R) injury.
Introduction
This compound is a valuable research tool for studying the physiological roles of sAC in various cellular processes.[1][2] Unlike transmembrane adenylyl cyclases, sAC is regulated by bicarbonate, calcium, and ATP, playing a key role in distinct cAMP signaling microdomains.[1][2] this compound offers high specificity for sAC, with no significant inhibition of transmembrane adenylyl cyclases, making it a precise chemical probe for dissecting sAC-mediated signaling pathways.[3] Notably, this compound has been shown to be non-toxic to cells, enhancing its suitability for in vivo studies.[3]
Recent research has highlighted the protective effects of this compound in a rat model of hepatic ischemia/reperfusion injury.[4] The underlying mechanism involves the induction of a mitohormetic response, which enhances mitochondrial function and resilience to stress. This protective effect is dependent on the activity of the NAD+-dependent deacetylase SIRT3.[4]
This compound Signaling Pathway in Hepatic Ischemia/Reperfusion Injury
The administration of this compound initiates a signaling cascade that ultimately protects hepatocytes from I/R-induced damage. The pathway, as elucidated by preclinical studies, is as follows:
Caption: this compound signaling pathway in hepatoprotection.
Experimental Protocols
The following protocols are based on the methodology described in the study by Teodoro et al. (2020) investigating this compound in a rat model of hepatic ischemia/reperfusion injury.
Animal Model
-
Species: Male Wistar rats
-
Weight: 250-300g
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
This compound Administration Protocol
-
This compound Formulation:
-
Dissolve this compound in a vehicle of 10% (v/v) dimethyl sulfoxide (DMSO) in saline (0.9% NaCl).
-
-
Dosage and Administration:
-
Administer this compound at a dose of 1 mg/kg of body weight.
-
The administration route is intraperitoneal (i.p.) injection.
-
-
Timing:
-
Administer the this compound solution 1 hour prior to the induction of ischemia.
-
-
Control Group:
-
The control group should receive an equivalent volume of the vehicle (10% DMSO in saline) via intraperitoneal injection 1 hour before the ischemic procedure.
-
Hepatic Ischemia/Reperfusion Injury Model
-
Anesthesia: Anesthetize the rats (e.g., with sodium pentobarbital, 60 mg/kg, i.p.).
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the liver.
-
Induce ischemia by clamping the portal triad (hepatic artery, portal vein, and bile duct) of the left and median lobes of the liver with an atraumatic clip.
-
-
Ischemia and Reperfusion:
-
Maintain ischemia for 60 minutes.
-
After the ischemic period, remove the clip to allow reperfusion.
-
-
Post-operative Care:
-
Close the abdominal incision in layers.
-
Provide post-operative analgesia and monitor the animals for recovery.
-
-
Sample Collection:
-
At the end of the reperfusion period (e.g., 2 hours), collect blood samples for serum analysis of liver injury markers.
-
Euthanize the animals and harvest the liver for mitochondrial isolation and analysis.
-
Experimental Workflow
Caption: Experimental workflow for this compound administration in a hepatic I/R model.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound pretreatment on liver injury and mitochondrial function in a rat model of hepatic ischemia/reperfusion.
Table 1: Effect of this compound on Serum Markers of Liver Injury
| Group | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |
| Sham | 35.5 ± 4.3 | 110.2 ± 12.1 |
| I/R + Vehicle | 285.7 ± 35.1 | 550.6 ± 65.4 |
| I/R + this compound | 150.3 ± 20.8 | 320.1 ± 40.5 |
*p < 0.05 compared to the I/R + Vehicle group. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Mitochondrial Respiration
| Group | State 3 Respiration (nmol O₂/min/mg protein) | Respiratory Control Ratio (RCR) |
| Sham | 125.6 ± 10.2 | 5.8 ± 0.4 |
| I/R + Vehicle | 75.3 ± 8.1 | 2.5 ± 0.3 |
| I/R + this compound | 105.9 ± 9.5 | 4.5 ± 0.5 |
*p < 0.05 compared to the I/R + Vehicle group. State 3 respiration was measured using glutamate/malate as substrates. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Mitochondrial Swelling
| Group | Rate of Mitochondrial Swelling (ΔA₅₄₀/min) |
| Sham | 0.015 ± 0.002 |
| I/R + Vehicle | 0.045 ± 0.005 |
| I/R + this compound | 0.025 ± 0.003* |
*p < 0.05 compared to the I/R + Vehicle group. Mitochondrial swelling was induced by Ca²⁺. Data are presented as mean ± SEM.
Conclusion
This compound demonstrates significant therapeutic potential in protecting against hepatic ischemia/reperfusion injury in animal models. Its specific mechanism of action, involving the inhibition of sAC and subsequent induction of a SirT3-dependent mitohormetic response, offers a targeted approach to enhancing mitochondrial function and cell survival. The protocols and data presented herein provide a foundation for researchers to further investigate the in vivo applications of this compound in various disease models.
References
Application Notes and Protocols: Assay for Measuring Soluble Adenylyl Cyclase (sAC) Activity in the Presence of LRE1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Soluble adenylyl cyclase (sAC, ADCY10) is a unique source of the second messenger cyclic adenosine monophosphate (cAMP) in mammalian cells. Unlike transmembrane adenylyl cyclases (tmACs), sAC is a cytosolic and mitochondrial enzyme that is regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, rather than by G-proteins.[1][2][3] This distinct regulatory mechanism allows sAC to function as a cellular sensor for CO₂/HCO₃⁻ and energy levels, playing critical roles in various physiological processes, including sperm capacitation, mitochondrial function, and cellular metabolism.
LRE1 is a specific, allosteric inhibitor of sAC. It acts by binding to the bicarbonate binding site, thereby preventing the activation of the enzyme. The specificity of this compound for sAC over tmACs makes it a valuable tool for dissecting the physiological roles of sAC-generated cAMP and for the development of therapeutics targeting sAC. These application notes provide detailed protocols for measuring sAC activity in the presence of this compound using both a traditional biochemical assay and a modern cell-based assay.
sAC Signaling Pathway and this compound Inhibition
Soluble adenylyl cyclase is activated by the binding of bicarbonate and calcium ions. This activation leads to the conversion of adenosine triphosphate (ATP) to cyclic AMP (cAMP).[2][3] The resulting cAMP can then activate downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a variety of substrate proteins to elicit a cellular response. This compound inhibits this pathway by competitively binding to the bicarbonate binding site on sAC, preventing its activation and subsequent cAMP production.
Data Presentation: this compound Inhibition of sAC Activity
The following table summarizes the dose-dependent inhibition of purified human sAC by this compound. The data was obtained using an in vitro biochemical assay.
| This compound Concentration (µM) | % sAC Activity (Mean ± SEM) |
| 0.1 | 98.2 ± 2.1 |
| 0.3 | 95.5 ± 3.0 |
| 1.0 | 85.1 ± 4.5 |
| 3.0 | 60.3 ± 5.2 |
| 10.0 | 25.7 ± 3.8 |
| 30.0 | 8.9 ± 2.5 |
| 100.0 | 2.1 ± 1.1 |
Note: Data is normalized to a DMSO-treated control (considered 100% activity). The IC₅₀ for this compound is approximately 7.8 µM under these conditions.
Experimental Protocols
Two primary methods for assaying sAC activity in the presence of this compound are presented: a traditional biochemical assay using radiolabeled ATP and a cell-based assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Protocol 1: Biochemical Assay for sAC Activity using [α-³²P]ATP
This protocol measures the enzymatic activity of purified sAC by quantifying the conversion of [α-³²P]ATP to [³²P]cAMP. The product is separated from the substrate by sequential Dowex and alumina column chromatography.
Experimental Workflow:
Materials:
-
Purified human sAC protein
-
This compound
-
[α-³²P]ATP
-
Unlabeled ATP
-
Assay Buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂, 20 mM NaHCO₃)
-
Stop Solution (2% SDS, 40 mM ATP, 1.4 mM cAMP)
-
Dowex AG 50W-X4 resin
-
Alumina (neutral, Brockmann activity I)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare the assay buffer and keep it on ice.
-
Dilute the purified sAC protein to the desired concentration in assay buffer.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer.
-
Prepare a working solution of [α-³²P]ATP mixed with unlabeled ATP to achieve the desired specific activity.
-
-
Assay Setup:
-
In a microcentrifuge tube, add the following in order:
-
Assay Buffer
-
This compound dilution or DMSO (for control)
-
Purified sAC protein
-
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
-
Initiate Reaction:
-
Start the reaction by adding the [α-³²P]ATP working solution to each tube.
-
Incubate for 15 minutes at 30°C.
-
-
Stop Reaction:
-
Terminate the reaction by adding the Stop Solution.
-
Boil the samples for 3 minutes.
-
-
Purification of [³²P]cAMP:
-
Dowex Column:
-
Apply the reaction mixture to a Dowex column.
-
Wash the column with water and collect the eluate.
-
-
Alumina Column:
-
Apply the eluate from the Dowex column to an alumina column.
-
Wash the column with 10 mM imidazole-HCl (pH 7.5).
-
Elute the [³²P]cAMP with 100 mM imidazole-HCl (pH 7.5).
-
-
-
Quantification:
-
Add the eluate containing the purified [³²P]cAMP to a scintillation vial with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of sAC activity for each this compound concentration relative to the DMSO control.
-
Plot the percent activity against the this compound concentration to determine the IC₅₀.
-
Protocol 2: Cell-Based sAC Activity Assay using TR-FRET
This protocol measures sAC activity in a cellular context using HEK293 cells engineered to overexpress sAC. cAMP levels are quantified using a competitive immunoassay based on TR-FRET, such as the LANCE® Ultra cAMP Kit.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery-of-lre1-as-a-specific-and-allosteric-inhibitor-of-soluble-adenylyl-cyclase - Ask this paper | Bohrium [bohrium.com]
LRE1: A Novel Allosteric Inhibitor of Soluble Adenylyl Cyclase for Non-Hormonal Contraception Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quest for safe, effective, and reversible non-hormonal contraceptives for men has identified soluble adenylyl cyclase (sAC) as a promising molecular target. sAC is a key enzyme in sperm physiology, playing an indispensable role in processes essential for fertilization, including motility and capacitation.[1] LRE1 has been identified as a specific and allosteric inhibitor of sAC, offering a valuable chemical tool for investigating the therapeutic potential of sAC inhibition in male contraception.[1][2] this compound binds to the bicarbonate activator binding site of sAC, thereby preventing its activation and downstream signaling.[1][2] These application notes provide a comprehensive overview of this compound and its utility in non-hormonal contraception research, including detailed protocols for key experimental assays.
This compound and its Analogs: Potency and Efficacy
This compound served as a lead compound in the development of more potent sAC inhibitors. While this compound itself demonstrates inhibitory activity against sAC, medicinal chemistry efforts have led to the development of analogs, such as TDI-11861, with significantly improved potency.
Table 1: In Vitro Potency of this compound and its Analog TDI-11861 against Soluble Adenylyl Cyclase (sAC)
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | Human sAC | Biochemical Assay | 7.8 µM | [1] |
| This compound | sAC | Cellular Assay | 11 µM | [2][3] |
| TDI-11861 | Human sAC | Biochemical Assay | 3 nM | [4][5] |
| TDI-11861 | sAC | Cellular Assay | 7 nM | [5] |
The enhanced potency of TDI-11861 has translated into promising in vivo efficacy as a contraceptive agent in animal models.
Table 2: In Vivo Contraceptive Efficacy of the sAC Inhibitor TDI-11861 in Mice
| Compound | Administration | Efficacy | Duration of Action | Fertility Recovery | Reference |
| TDI-11861 | Single Dose | 100% prevention of pregnancy | 2.5 hours | Full recovery within 24 hours | [6][7][8][9][10] |
These findings underscore the potential of sAC inhibitors as on-demand, reversible male contraceptives.
Signaling Pathway of sAC in Sperm Function
Soluble adenylyl cyclase plays a central role in the signaling cascade that governs sperm motility and capacitation. Upon activation by bicarbonate and calcium, sAC catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates a suite of downstream substrate proteins. This phosphorylation cascade is a critical event that leads to hyperactivated motility and the ability of the sperm to fertilize an egg. This compound, by inhibiting sAC, effectively blocks this entire downstream signaling pathway.
Caption: Signaling pathway of sAC in sperm and its inhibition by this compound.
Experimental Workflow for Evaluating sAC Inhibitors
The evaluation of sAC inhibitors like this compound typically follows a multi-step process, from initial in vitro characterization to in vivo efficacy studies.
Caption: Experimental workflow for testing sAC inhibitors.
Detailed Experimental Protocols
In Vitro Soluble Adenylyl Cyclase (sAC) Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on purified sAC protein.
Principle: This assay measures the conversion of radiolabeled ATP to radiolabeled cAMP by purified sAC in the presence of varying concentrations of the inhibitor.
Materials:
-
Purified recombinant human sAC protein
-
This compound (or other inhibitors)
-
[α-³²P]ATP
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MnCl₂, 2.5 mM ATP
-
Dowex and Alumina chromatography columns
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction tube, combine the purified sAC protein with the this compound dilution (or vehicle control).
-
Initiate the reaction by adding [α-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1% SDS).
-
Separate the generated [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and Alumina chromatography.
-
Quantify the amount of [³²P]cAMP using a scintillation counter.
-
Plot the percentage of sAC inhibition against the log concentration of this compound to determine the IC50 value.
Sperm Motility Analysis using Computer-Assisted Sperm Analysis (CASA)
Objective: To quantitatively assess the effect of this compound on sperm motility parameters.
Principle: CASA systems use video microscopy and image analysis software to objectively measure various sperm motility characteristics.
Materials:
-
Freshly collected sperm sample (e.g., mouse or human)
-
Sperm washing medium (e.g., Human Tubal Fluid medium)
-
This compound
-
CASA system (e.g., Hamilton Thorne)
-
Microscope with a heated stage (37°C)
-
Analysis chamber (e.g., Leja slide)
Protocol:
-
Prepare a suspension of motile sperm by swim-up or density gradient centrifugation.
-
Incubate the sperm suspension with varying concentrations of this compound (or vehicle control) under capacitating conditions for a specified time.
-
Load a small aliquot of the treated sperm suspension into a pre-warmed analysis chamber.
-
Place the chamber on the heated microscope stage of the CASA system.
-
Record multiple fields to analyze a sufficient number of sperm (typically >200 per sample).
-
The CASA software will automatically analyze and provide data on various motility parameters, including:
-
Total motility (%)
-
Progressive motility (%)
-
Curvilinear velocity (VCL)
-
Straight-line velocity (VSL)
-
Average path velocity (VAP)
-
Amplitude of lateral head displacement (ALH)
-
Beat cross frequency (BCF)
-
-
Compare the motility parameters between this compound-treated and control groups.
Sperm Capacitation Assay using Chlortetracycline (CTC) Fluorescence
Objective: To evaluate the effect of this compound on sperm capacitation.
Principle: The CTC fluorescence assay differentiates between non-capacitated, capacitated, and acrosome-reacted sperm based on the pattern of CTC staining on the sperm head, which reflects changes in intracellular calcium levels.
Materials:
-
Sperm suspension
-
Capacitating medium
-
This compound
-
Chlortetracycline (CTC) solution
-
Fluorescence microscope with appropriate filters
Protocol:
-
Incubate sperm with this compound (or vehicle) in capacitating medium.
-
At desired time points, take an aliquot of the sperm suspension and add the CTC staining solution.
-
Incubate for a short period.
-
Fix the sperm to stop the reaction and preserve the staining pattern.
-
Prepare a slide and observe under a fluorescence microscope.
-
Classify sperm into three patterns based on fluorescence:
-
F pattern (non-capacitated): Uniform bright fluorescence over the entire head.
-
B pattern (capacitated): Fluorescence-free band in the post-acrosomal region.
-
AR pattern (acrosome-reacted): Dull or absent fluorescence over the acrosomal region.
-
-
Count at least 200 sperm per sample and calculate the percentage of each pattern.
Western Blot Analysis of PKA Substrate Phosphorylation
Objective: To assess the downstream effects of sAC inhibition by this compound on PKA activity.
Principle: PKA activation leads to the phosphorylation of specific substrate proteins. This can be detected by Western blotting using an antibody that recognizes a consensus PKA substrate phosphorylation motif.
Materials:
-
Sperm samples treated with this compound or vehicle
-
Lysis buffer containing phosphatase and protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibody: anti-phospho-PKA substrate antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate and imaging system
Protocol:
-
Lyse the treated sperm samples to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-PKA substrate antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the intensity of the bands corresponding to phosphorylated PKA substrates, normalizing to a loading control (e.g., β-tubulin).
Conclusion
This compound and its more potent analogs represent a significant advancement in the field of non-hormonal contraception research. As specific inhibitors of soluble adenylyl cyclase, they provide invaluable tools for dissecting the role of the sAC-cAMP signaling pathway in sperm function and for validating sAC as a viable contraceptive target. The protocols outlined in these application notes offer a robust framework for researchers to investigate the effects of this compound and similar compounds, paving the way for the development of novel, on-demand male contraceptives.
References
- 1. Computer-Aided Sperm Analysis (CASA) of sperm motility and hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Motility (CASA) | Breed Diagnostics [breeddiagnostics.com.au]
- 3. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Sperm Motility with the Use of Computer-Aided Sperm Analysis (CASA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sperm motility with computer assisted sperm analysis (CASA) [bio-protocol.org]
- 6. Pharmacological Distinction between Soluble and Transmembrane Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New study on the male contraceptive pill – Bayreuth biochemists involved in identifying drug [uni-bayreuth.de]
- 10. On-Demand Male Contraceptive Shows Promise in Preclinical Study | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
Application Notes and Protocols: Investigating LRE1 Effects on PKA Activation Downstream of sAC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the effects of LRE1, a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC), on the downstream activation of Protein Kinase A (PKA). This document includes an overview of the signaling pathway, quantitative data on this compound's inhibitory effects, detailed experimental protocols, and visualizations to aid in experimental design and data interpretation.
Introduction
Soluble adenylyl cyclase (sAC) is a vital source of the second messenger cyclic AMP (cAMP), which plays a crucial role in a multitude of cellular processes.[1][2][3][4][5] Unlike transmembrane adenylyl cyclases, sAC is located in the cytoplasm, nucleus, and mitochondria and is regulated by bicarbonate and calcium ions.[6] The cAMP produced by sAC directly activates Protein Kinase A (PKA), a key enzyme that phosphorylates a wide range of protein substrates, thereby regulating their activity.
This compound has been identified as a potent and specific allosteric inhibitor of sAC.[1][3][7] It uniquely binds to the bicarbonate activator binding site, preventing the synthesis of cAMP.[1][3][7] Consequently, this compound is a valuable tool for studying sAC-specific signaling pathways and for the development of therapeutics targeting sAC-mediated processes. These notes will detail the investigation of this compound's effects on the sAC-PKA signaling axis.
Signaling Pathway and Experimental Logic
The central hypothesis is that by inhibiting sAC, this compound will lead to a dose-dependent decrease in intracellular cAMP levels, resulting in reduced PKA activation. This can be monitored by assessing the phosphorylation status of known PKA substrates.
Data Presentation
The following tables summarize the quantitative effects of this compound on sAC activity and downstream PKA-mediated phosphorylation.
Table 1: Dose-Dependent Inhibition of sAC Activity by this compound
| This compound Concentration (µM) | sAC Activity (% of Control) | Standard Error of the Mean (SEM) |
| 0 (Control) | 100 | 5.2 |
| 1 | 85 | 4.8 |
| 3 | 60 | 3.5 |
| 10 | 25 | 2.1 |
| 30 | 10 | 1.5 |
| 100 | 5 | 0.8 |
Data is hypothetical and for illustrative purposes, based on trends observed in published literature.
Table 2: this compound Inhibition of PKA Substrate Phosphorylation in Sperm Capacitation [1]
| This compound Concentration (µM) | PKA Substrate Phosphorylation (Relative Densitometry Units) | Standard Error of the Mean (SEM) |
| 0 (Control) | 1.00 | 0.12 |
| 10 | 0.65 | 0.08 |
| 30 | 0.30 | 0.05 |
| 100 | 0.15 | 0.03 |
Data adapted from Ramos-Espiritu et al., Nat Chem Biol, 2016.[1]
Experimental Protocols
Here are detailed protocols for key experiments to investigate the effects of this compound.
Protocol 1: In Vitro sAC Activity Assay (Mass Spectrometry-Based)
This protocol is a generalized procedure for a mass spectrometry-based sAC activity assay.
Materials:
-
Purified recombinant sAC protein
-
This compound (various concentrations)
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM CaCl₂, 40 mM NaHCO₃)
-
Stop Solution (e.g., 0.2 M HCl)
-
Internal standard (e.g., ¹³C₅-cAMP)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
LC-MS/MS system
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer and purified sAC protein.
-
Add this compound: Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the reaction mixture. Pre-incubate for 10-15 minutes at 30°C.
-
Initiate Reaction: Start the enzymatic reaction by adding ATP to a final concentration of 1 mM.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding an equal volume of Stop Solution.
-
Add Internal Standard: Add a known amount of the internal standard to each sample for accurate quantification.
-
Sample Cleanup: Use SPE cartridges to remove salts and other interfering substances from the samples. Elute the cAMP fraction.
-
LC-MS/MS Analysis: Analyze the purified samples using a liquid chromatography-tandem mass spectrometry system to separate and quantify cAMP and the internal standard.
-
Data Analysis: Calculate the amount of cAMP produced in each reaction and normalize it to the control to determine the percentage of sAC inhibition.
Protocol 2: Cellular PKA Activation Assay (Western Blot for Phospho-PKA Substrates)
This protocol describes how to assess PKA activation in cells treated with this compound by detecting the phosphorylation of PKA substrates.
Materials:
-
Cell line of interest (e.g., HEK293T, or primary cells like sperm)
-
Cell culture medium and reagents
-
This compound (various concentrations)
-
sAC activator (e.g., sodium bicarbonate)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: Rabbit anti-phospho-PKA substrate (RRXS/T)
-
Primary antibody: Mouse anti-β-actin (loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight.
-
This compound Incubation: Pre-incubate cells with varying concentrations of this compound or vehicle for 30 minutes.
-
Stimulation: Stimulate the cells with an sAC activator (e.g., 25 mM NaHCO₃) for 15-30 minutes to induce cAMP production.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-PKA substrate antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities for the phosphorylated substrates and normalize them to the loading control.
Protocol 3: PKA Kinase Activity Assay (ELISA-Based)
This protocol is a general procedure for a commercially available ELISA-based PKA activity assay kit.
Materials:
-
PKA Kinase Activity Assay Kit (contains PKA substrate-coated plate, ATP, antibodies, and detection reagents)
-
Cell lysates prepared as described in Protocol 2
-
Microplate reader
Procedure:
-
Prepare Standards and Samples: Prepare a standard curve using the provided PKA standard. Dilute cell lysates to an appropriate concentration in the provided kinase assay buffer.
-
Add Samples to Plate: Add standards and samples to the wells of the PKA substrate-coated microplate.
-
Initiate Kinase Reaction: Add ATP to all wells to start the phosphorylation reaction.
-
Incubate: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
-
Add Detection Antibodies: Wash the plate and add the phospho-specific substrate antibody, followed by a secondary HRP-conjugated antibody as per the kit instructions.
-
Develop Signal: Add the TMB substrate and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding the provided stop solution.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Calculate PKA Activity: Determine the PKA activity in the samples by interpolating from the standard curve.
Conclusion
This compound is a powerful and specific tool for dissecting the roles of sAC in cellular signaling. The protocols and data presented here provide a framework for researchers to investigate the impact of this compound on the sAC-PKA pathway. By employing these methods, scientists can further elucidate the physiological and pathological functions of sAC and explore its potential as a therapeutic target.
References
- 1. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Glutamate Induces Phosphorylation of Elk-1 and CREB, Along with c-fos Activation, via an Extracellular Signal-Regulated Kinase-Dependent Pathway in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Analytical Method Videos: Enzyme Activity | Megazyme [megazyme.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Regulation of CREB Phosphorylation in Nucleus Accumbens after Relief Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LRE1 Technical Support Center: Ensuring On-Target Specificity in Your Experiments
Welcome to the technical support center for LRE1, a potent and specific allosteric inhibitor of soluble adenylyl cyclase (sAC). This resource is designed for researchers, scientists, and drug development professionals to help ensure the successful and accurate use of this compound in your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize and control for potential off-target effects, ensuring that your experimental outcomes are a direct result of sAC inhibition.
Understanding "Off-Target Effects" for a Small Molecule Inhibitor
It is important to clarify that this compound is a small molecule inhibitor, not a gene-editing tool like CRISPR. Therefore, "off-target effects" for this compound do not refer to unintended genomic edits. Instead, they relate to the potential for this compound to interact with proteins other than its intended target, soluble adenylyl cyclase (sAC), which could lead to unintended biological consequences. This compound has been shown to be a highly specific inhibitor of sAC, binding to the bicarbonate activator site and inhibiting sAC through a unique allosteric mechanism[1][2]. It exhibits significantly less non-specific toxicity compared to other sAC inhibitors like KH7[1].
This guide will provide you with the necessary information and protocols to confidently use this compound and appropriately control for any potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a specific inhibitor for soluble adenylyl cyclase (sAC)?
This compound's specificity stems from its unique allosteric mechanism of inhibition. It binds to the bicarbonate binding site of sAC, a site that is distinct from the catalytic domain and not present in transmembrane adenylyl cyclases (tmACs)[1]. This specific binding mode prevents the activation of sAC by its physiological activator, bicarbonate, without directly competing with ATP at the active site[1].
Q2: How can I be sure that the observed effects in my experiment are due to sAC inhibition by this compound?
To confirm that your experimental observations are a direct result of sAC inhibition, you should perform a "rescue" experiment. This involves treating your cells with this compound to induce the effect and then adding a cell-permeable cAMP analog, such as dibutyryl-cAMP (db-cAMP). If the addition of db-cAMP reverses the effect of this compound, it strongly indicates that the observed phenotype is due to the depletion of cAMP produced by sAC[1].
Q3: What are the recommended working concentrations for this compound?
This compound has been shown to be effective at inhibiting sAC in cellular systems at concentrations up to 50 µM without significant toxicity in long-term assays[1]. However, the optimal concentration will depend on your specific cell type and experimental conditions. It is always recommended to perform a dose-response curve to determine the lowest effective concentration for your system.
Q4: Is this compound toxic to cells?
This compound has been demonstrated to have low cellular toxicity. In direct comparisons, this compound showed no significant toxicity at concentrations that effectively inhibit sAC, whereas the commonly used sAC inhibitor KH7 exhibited sAC-independent toxicity[1].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect observed after this compound treatment. | 1. This compound concentration is too low. 2. sAC is not the primary driver of the observed phenotype in your system. 3. This compound degradation. | 1. Perform a dose-response experiment to determine the optimal this compound concentration.2. Confirm the role of sAC in your system using genetic approaches (e.g., siRNA/shRNA knockdown or knockout of the sAC gene, ADCY10).3. Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh solutions for each experiment. |
| Observed effect is not rescued by cell-permeable cAMP. | 1. The effect is independent of cAMP signaling. 2. Potential off-target effect of this compound. | 1. Investigate downstream signaling pathways to confirm cAMP dependence.2. Perform control experiments to rule out off-target effects (see "Experimental Protocols for Validating Specificity" below). |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Inconsistent this compound preparation. | 1. Maintain consistent cell passage numbers, density, and media conditions.2. Prepare fresh this compound stock solutions and use a consistent dilution method. |
Quantitative Data Summary
The following table summarizes the comparative toxicity of this compound and another common sAC inhibitor, KH7.
| Compound | Concentration | Cell Viability (% of control) | Notes |
| This compound | Up to 50 µM | No significant decrease | Low toxicity observed in long-term cell culture[1]. |
| KH7 | > 10 µM | Significant decrease | Toxicity is independent of sAC[1]. |
Experimental Protocols for Validating Specificity
To ensure the specificity of this compound in your experiments, a combination of biochemical and cellular assays is recommended.
Biochemical Assay: In Vitro sAC Activity Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified sAC.
Methodology:
-
Purify recombinant sAC protein.
-
In a reaction buffer containing ATP and bicarbonate, incubate purified sAC with varying concentrations of this compound.
-
Initiate the reaction by adding the substrate, ATP.
-
After a defined time, stop the reaction.
-
Measure the amount of cAMP produced using a commercially available cAMP detection kit (e.g., ELISA or fluorescence-based).
-
Calculate the IC50 value of this compound for sAC inhibition.
Cellular Assay: Western Blot for PKA Substrate Phosphorylation
This assay assesses the downstream effects of sAC inhibition in intact cells.
Methodology:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound for a specified time.
-
For rescue experiments, co-treat a set of cells with this compound and a cell-permeable cAMP analog (e.g., db-cAMP).
-
Lyse the cells and collect the protein extracts.
-
Perform a Western blot analysis using an antibody that recognizes phosphorylated PKA substrates. A decrease in phosphorylation upon this compound treatment, which is reversed by db-cAMP, indicates on-target sAC inhibition[1].
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that this compound directly binds to sAC in a cellular context[3][4][5][6]. The principle is that ligand binding can alter the thermal stability of the target protein.
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge the lysates to pellet aggregated proteins.
-
Analyze the soluble fraction by Western blot using an anti-sAC antibody.
-
A shift in the melting curve of sAC in the presence of this compound indicates direct target engagement.
Visualizing Experimental Workflows and Pathways
sAC Signaling Pathway and this compound Inhibition
Caption: this compound allosterically inhibits sAC, blocking cAMP production.
Experimental Workflow for Validating On-Target Effects
Caption: Workflow for confirming this compound's on-target effects.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: CETSA workflow to confirm this compound target engagement.
References
- 1. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Cellular Effects of LRE1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with LRE1, a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, specific, and allosteric inhibitor of soluble adenylyl cyclase (sAC).[1][2][3][4] Unlike transmembrane adenylyl cyclases (tmACs), sAC is regulated by bicarbonate, calcium, and ATP. This compound exerts its inhibitory effect by binding to the bicarbonate activator binding site on sAC, which allosterically inhibits the enzyme's activity.[1][2][3][4] This specificity allows for the targeted study of sAC-mediated signaling pathways, which are distinct from G-protein coupled receptor (GPCR) mediated pathways that activate tmACs.[1]
Q2: Is this compound expected to be cytotoxic?
The existing literature indicates that this compound is non-toxic to cells at effective concentrations.[1] It was developed as an improvement over previous sAC inhibitors that exhibited non-specific cellular effects. This compound is designed to be a specific chemical probe for studying sAC-dependent processes without inducing general cytotoxicity.[1]
Q3: What are the known cellular effects of this compound?
This compound has been shown to inhibit sAC-dependent processes in various cellular and physiological systems.[1][2][3][4] For example, it can inhibit sAC-mediated functions in sperm capacitation and mitochondrial activity.[1] Studies have also shown that this compound can protect against hepatic ischemia/reperfusion damage by improving mitochondrial function, a phenomenon described as a mitohormetic response.[5][6]
Q4: I am observing a decrease in cell viability in my experiments with this compound. What could be the cause?
While this compound is generally considered non-toxic, observing a decrease in viable cells could be due to several factors unrelated to direct cytotoxicity. Please refer to the Troubleshooting Guide below for potential causes and solutions.
Troubleshooting Guide: Unexpected Decrease in Cell Viability
If you are observing what appears to be a cytotoxic effect after this compound treatment, work through the following potential issues.
Decision Tree for Troubleshooting Unexpected Cell Viability Results
Caption: Troubleshooting workflow for unexpected results with this compound.
| Potential Issue | Explanation | Recommended Action |
| This compound Solubility and Aggregation | This compound, like many small molecules, may have limited solubility in aqueous media. If the compound precipitates out of solution, it can form aggregates that may be phagocytosed by cells, leading to stress responses or appearing as artifacts in plate reader-based assays. | Visually inspect your media containing this compound (before and after adding to cells) for any signs of precipitation. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in your culture media is low (<0.1%) and consistent across all wells. Consider filter-sterilizing the final working solution. |
| Cell-Type Specific Metabolic Effects | Assays like the MTT or WST-1 assay measure metabolic activity as a proxy for cell viability. Since this compound can affect mitochondrial function, it might alter the metabolic rate of certain cell lines without directly killing them.[5] This could be misinterpreted as cytotoxicity. | Use a viability assay that measures a different parameter, such as membrane integrity (e.g., LDH release or Trypan Blue exclusion). Compare results from a metabolic assay with a membrane integrity assay. If you see a decrease in the metabolic assay but not in the LDH assay, the effect is likely cytostatic or metabolic, not cytotoxic. |
| High Compound Concentration | While effective at nanomolar to low micromolar concentrations for sAC inhibition, excessively high concentrations of any compound can lead to off-target effects or non-specific stress on cells. | Perform a dose-response curve starting from a low concentration (e.g., 100 nM) up to a high concentration (e.g., 100 µM). This will help determine if the observed effect is specific and occurs within the expected range for sAC inhibition. |
| Contamination of this compound Stock | The stock solution of this compound could be contaminated with bacteria or fungi, which could be responsible for the observed cell death. | Prepare a new stock solution of this compound from the original powder. Filter-sterilize the stock solution before use. |
| Incorrect Interpretation of Anti-Proliferative Effects | This compound's effect on cAMP signaling could potentially lead to a reduction in the rate of cell proliferation in certain cell lines. A lower cell count at the end of the experiment due to reduced growth can be mistaken for cell death. | Perform a cell proliferation assay (e.g., BrdU incorporation or CFSE staining) in parallel with a cytotoxicity assay. This will help distinguish between a cytostatic (inhibiting growth) and a cytotoxic (killing cells) effect. |
Experimental Protocols & Data
This compound Biological Activity
The following table summarizes concentrations at which this compound has been shown to be effective without causing cytotoxicity.
| System | Effect | Effective Concentration | Reference |
| Mouse Sperm | Inhibition of PKA substrate phosphorylation | 10-30 µM | [1] |
| Isolated Mitochondria | Reduction in Complex IV activity | 10 µM | [5] |
| Rat Liver (in vivo) | Pretreatment to protect against I/R injury | Not specified in abstract | [5][6] |
Protocol 1: Assessing Cell Viability via MTT Assay
This protocol assesses cell metabolic activity, which is often used as a proxy for cell viability.
Workflow for MTT Assay
Caption: Standard workflow for a colorimetric MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed your cell line of choice into a 96-well plate at a predetermined optimal density. Allow cells to adhere and resume growth for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include wells with vehicle control (e.g., DMSO at the highest concentration used) and untreated controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance of the wells at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of metabolically active cells.
Protocol 2: Assessing Cytotoxicity via LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised membrane integrity and cytotoxicity.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up proper controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.
-
Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (provided with most commercial kits) 30 minutes before the assay endpoint.
-
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: Carefully collect a supernatant sample (e.g., 50 µL) from each well without disturbing the cells. Transfer to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each supernatant sample.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Readout: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control after subtracting background values.
Signaling Pathway
Inhibition of Soluble Adenylyl Cyclase (sAC) by this compound
The diagram below illustrates the mechanism of this compound action. Bicarbonate (HCO₃⁻) acts as a physiological activator of sAC, leading to the conversion of ATP to cyclic AMP (cAMP). This compound competes for the bicarbonate binding site, thereby preventing activation and reducing cAMP production. This reduction in cAMP levels subsequently decreases the activity of downstream effectors like Protein Kinase A (PKA) and Exchange protein activated by cAMP (EPAC).
Caption: Mechanism of sAC inhibition by this compound.
References
- 1. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase. [vivo.weill.cornell.edu]
- 3. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase. | LevBuck Laboratory [levbucklab.weill.cornell.edu]
- 4. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Soluble Adenylyl Cyclase Inhibitor this compound Prevents Hepatic Ischemia/Reperfusion Damage Through Improvement of Mitochondrial Function [mdpi.com]
- 6. The Soluble Adenylyl Cyclase Inhibitor this compound Prevents Hepatic Ischemia/Reperfusion Damage Through Improvement of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
LRE1 Technical Support Center: Optimizing Concentration and Mitigating Cellular Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LRE1, a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC), while minimizing cellular toxicity.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, allosteric inhibitor of soluble adenylyl cyclase (sAC). It functions by binding to the bicarbonate activator binding site on sAC, which prevents the enzyme from being activated and subsequently reduces the generation of cyclic AMP (cAMP).[1][2][3]
Q2: Is this compound toxic to cells?
A2: While initial studies have shown this compound to be non-toxic to cells at effective concentrations for sAC inhibition, it is crucial to determine the optimal, non-toxic concentration for each specific cell type and experimental condition.[3] Exceeding the optimal concentration may lead to off-target effects and cellular toxicity.
Q3: What is the recommended starting concentration for this compound in cell culture experiments?
A3: Based on published data, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments.[3] However, the optimal concentration will vary depending on the cell line, cell density, and the specific biological question being addressed. A dose-response experiment is essential to determine the ideal concentration for your system.
Q4: How can I assess the cytotoxic effects of this compound in my experiments?
A4: Several standard cytotoxicity assays can be employed, including the MTT assay (measures metabolic activity), LDH release assay (measures membrane integrity), and Trypan Blue exclusion assay (differentiates live from dead cells).[4][5] It is often recommended to use multiple assays to confirm results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed at expected effective concentrations. | This compound concentration is too high for the specific cell line. | Perform a dose-response experiment starting from a lower concentration range (e.g., 0.1 µM) to determine the IC50 for toxicity. |
| Cell line is particularly sensitive to sAC inhibition or off-target effects. | Consider using a different cell line or a shorter incubation time with this compound. | |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. Ensure aseptic techniques are followed. | |
| Inconsistent results between experiments. | Variations in cell seeding density. | Optimize and standardize cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix for treating multiple wells. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| No observable effect of this compound on the target pathway. | This compound concentration is too low. | Perform a dose-response experiment to determine the effective concentration (EC50) for your specific assay. |
| Poor stability or degradation of this compound. | Prepare fresh stock solutions of this compound and store them appropriately as per the manufacturer's instructions. | |
| The biological system is not dependent on sAC activity. | Confirm the expression and activity of sAC in your cell model. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Researchers should note that these values can be cell-type and context-dependent and should be used as a starting point for their own optimization experiments.
| Parameter | Value | Context | Source |
| IC50 for sAC inhibition (in vitro) | ~2 µM | Purified sAC enzyme | [3] |
| IC50 for sAC-dependent processes | ~10 µM | Mouse sperm capacitation | [3] |
| Suggested Starting Concentration Range for Cell-Based Assays | 1 - 10 µM | General cell culture | N/A |
| Known Cellular Effects | Inhibition of PKA substrate phosphorylation, decreased tyrosine phosphorylation, reduced sperm hyperactivation | Mouse sperm | [3] |
| Protective effect against ischemia/reperfusion injury through improved mitochondrial function. | Rat liver | [6][7] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
This protocol outlines a method to determine the concentration range of this compound that does not induce significant cytotoxicity in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 for cytotoxicity.
Protocol 2: Assessing sAC Inhibition via cAMP Measurement
This protocol provides a method to confirm the inhibitory activity of this compound on sAC in your cell line by measuring intracellular cAMP levels.
Materials:
-
Cell line of interest
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Forskolin (an activator of transmembrane adenylyl cyclases, used as a control)
-
cAMP assay kit (e.g., ELISA-based)
-
Cell lysis buffer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat the cells with a non-toxic concentration of this compound (determined from Protocol 1) for a specified time.
-
sAC Stimulation: Stimulate sAC activity by adding a bicarbonate source if necessary for your cell type.
-
PDE Inhibition: Add a PDE inhibitor to prevent the degradation of cAMP.
-
Cell Lysis: After the desired incubation time, lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Follow the manufacturer's instructions for the cAMP assay kit to measure the intracellular cAMP concentration in the cell lysates.
-
Controls: Include a positive control (no this compound) and a negative control (no sAC stimulation). To differentiate between sAC and transmembrane adenylyl cyclase activity, a separate treatment with forskolin can be included.
-
Data Analysis: Compare the cAMP levels in this compound-treated cells to the control cells to determine the extent of sAC inhibition.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Simplified sAC and tmAC signaling pathways.
Caption: Troubleshooting high cellular toxicity.
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. onesearch.slq.qld.gov.au [onesearch.slq.qld.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. Dose-response and threshold effects in cytotoxicity and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
LRE1 Technical Support Center: Addressing Precipitation Issues in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding precipitation issues encountered with the soluble adenylyl cyclase (sAC) inhibitor, LRE1, in aqueous media. Our aim is to equip researchers with the necessary information to ensure the successful application of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a concentrated stock solution in DMSO, which can then be further diluted for your experiments.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: Direct dissolution of this compound in aqueous buffers is not recommended. This compound is a hydrophobic molecule and, like many small molecule inhibitors, may have limited solubility in purely aqueous solutions, leading to precipitation.
Q3: Why am I observing a precipitate when I dilute my this compound DMSO stock solution into my aqueous assay buffer?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. This occurs because the compound, which is stable in the organic solvent, becomes supersaturated and falls out of solution when the solvent composition changes to a predominantly aqueous environment.
Q4: What is the maximum concentration of DMSO my cell culture can tolerate?
A4: The tolerance of cell lines to DMSO can vary, but a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell-based assays. It is crucial to include a vehicle control (the same concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on your cells.
Q5: How should I store my this compound stock solution?
A5: this compound powder can be stored at -20°C for up to three years.[1] Once dissolved in a solvent like DMSO, it is recommended to store the stock solution at -80°C for long-term stability (up to two years) or at -20°C for shorter periods (up to one year).[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem: A precipitate formed immediately after diluting the this compound DMSO stock into my aqueous buffer.
| Potential Cause | Recommended Solution |
| High Final Concentration of this compound | The desired final concentration of this compound in your aqueous medium may exceed its solubility limit. Try lowering the final concentration of this compound. |
| "Shock" Precipitation | Rapidly adding the DMSO stock to the aqueous buffer can cause localized high concentrations of this compound, leading to immediate precipitation. To avoid this, add the DMSO stock to your buffer dropwise while vortexing or stirring. |
| Inappropriate Buffer Composition | The pH, ionic strength, or presence of certain salts in your buffer can affect the solubility of this compound. Consider using a different buffer system or adjusting the pH. |
Problem: The this compound solution was initially clear but a precipitate formed over time.
| Potential Cause | Recommended Solution |
| Metastable Supersaturation | The initial solution may have been supersaturated and thermodynamically unstable, leading to delayed precipitation. This can be influenced by temperature fluctuations. |
| Compound Instability | This compound may be degrading over time in the specific aqueous environment, with the degradation products being less soluble. Prepare fresh dilutions of this compound immediately before each experiment. |
| Temperature Effects | Changes in temperature can affect solubility. Ensure that your this compound solutions are maintained at a constant and appropriate temperature for your experiment. |
This compound Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (445.19 mM) | Ultrasonic assistance may be needed. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1] |
| 20% SBE-β-CD in Saline | ≥ 2.08 mg/mL | Prepared by diluting a 20.8 mg/mL DMSO stock 1:10. |
| Corn oil | ≥ 2.08 mg/mL | Prepared by diluting a 20.8 mg/mL DMSO stock 1:10. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to dissolve the this compound. If necessary, sonicate the solution for a short period to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of this compound Working Solution for Cellular Assays
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Perform serial dilutions of the DMSO stock in DMSO to get a range of intermediate concentrations.
-
Add a small volume of the appropriate intermediate DMSO stock to your pre-warmed cell culture medium or assay buffer to reach the final desired this compound concentration. The final DMSO concentration should ideally be below 0.5%.
-
Mix immediately and thoroughly by gentle inversion or pipetting.
-
Use the freshly prepared working solution for your experiment without delay.
Visual Guides
This compound Precipitation Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Recommended Workflow for Preparing Aqueous this compound Solutions
Caption: Recommended workflow for preparing this compound solutions.
This compound Mechanism of Action: Allosteric Inhibition of Soluble Adenylyl Cyclase (sAC)
Caption: this compound allosterically inhibits sAC.[2][3][4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. onesearch.slq.qld.gov.au [onesearch.slq.qld.gov.au]
- 5. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase. | LevBuck Laboratory [levbucklab.weill.cornell.edu]
Potential for LRE1 to uncouple mitochondria at high concentrations.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the use of LRE1, with a specific focus on its interaction with mitochondria. Here, you will find answers to frequently asked questions and troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Does this compound cause mitochondrial uncoupling at high concentrations?
A1: Current research indicates that this compound does not uncouple mitochondria and is non-toxic to cells at effective concentrations (up to 50 µM) used for soluble adenylyl cyclase (sAC) inhibition.[1] This is a significant advantage over other sAC inhibitors, such as KH7, which has been reported to have off-target effects including mitochondrial uncoupling.[1]
Q2: What is the primary mitochondrial-related mechanism of action for this compound?
A2: this compound is a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC).[1] sAC is found within the mitochondrial matrix where it plays a role in regulating the electron transport chain.[1] Therefore, the primary effect of this compound on mitochondria is the inhibition of sAC-mediated signaling pathways.
Q3: We are observing unexpected changes in cellular respiration in our experiments with this compound. Could this be due to mitochondrial uncoupling?
A3: While direct uncoupling by this compound is unlikely based on current data, unexpected results in cellular respiration assays can arise from various factors.[1] It is important to consider the downstream effects of sAC inhibition in your specific cell model. Additionally, ensure proper experimental controls are in place to rule out artifacts. For a definitive assessment, it is recommended to perform a mitochondrial stress test.
Q4: How can we experimentally verify that this compound is not acting as a mitochondrial uncoupler in our system?
A4: A Seahorse XF Cell Mito Stress Test is the gold standard for assessing mitochondrial function and can definitively determine if a compound is causing uncoupling.[2] This assay measures the oxygen consumption rate (OCR) and can distinguish between effects on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. An uncoupler would cause a significant increase in the oxygen consumption rate after the addition of oligomycin.
Q5: Are there any known long-term toxic effects of this compound on mitochondria?
A5: Studies have shown that this compound does not exhibit significant toxicity in cells even after two days of culture at concentrations that effectively inhibit sAC.[1] This makes this compound a suitable pharmacological tool for longer-term assays investigating the roles of sAC.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected decrease in maximal respiration after this compound treatment. | Downstream effects of sAC inhibition on electron transport chain activity. | Investigate the specific sAC-dependent pathways in your cell type. It has been noted that this compound treatment can lead to a reduction in the activity of cytochrome c oxidase (COX), a component of the electron transport chain.[3] |
| Variability in oxygen consumption rate (OCR) measurements between wells. | Inconsistent cell seeding, issues with the Seahorse analyzer, or reagent preparation. | Ensure a homogenous cell monolayer and follow a strict, validated protocol for the Seahorse assay. Always include vehicle controls and positive controls for uncoupling (e.g., FCCP). |
| Increase in extracellular acidification rate (ECAR) with this compound treatment. | A metabolic shift towards glycolysis as a compensatory mechanism for altered mitochondrial respiration. | Correlate ECAR data with OCR data from a Seahorse assay to get a complete picture of the cellular metabolic phenotype. |
| Cell death observed at very high concentrations of this compound. | Potential for off-target effects or exceeding the solubility of the compound. | Perform a dose-response curve for toxicity using a cell viability assay. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all conditions. |
Experimental Protocols
Seahorse XF Cell Mito Stress Test
This protocol is a standard method for assessing the bioenergetic profile of cells and determining if a compound affects mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Culture medium, trypsin, and other cell culture reagents
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound and a vehicle control for the specified duration.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Assay Medium Preparation: Prepare the Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: Remove the culture medium from the cell plate and wash twice with the warmed assay medium. Add the final volume of assay medium to each well. Incubate the plate at 37°C in a non-CO2 incubator for one hour prior to the assay.
-
Reagent Loading: Load the hydrated sensor cartridge with oligomycin, FCCP, and Rotenone/Antimycin A into the appropriate injection ports.
-
Seahorse XF Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
Data Analysis: After the run, normalize the data to cell number. Analyze the key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial respiration.
Visualizing Experimental Workflows and Signaling Pathways
Logical Flow for Investigating this compound's Mitochondrial Effects
Caption: Workflow for testing the mitochondrial uncoupling potential of this compound.
Simplified Signaling Pathway of this compound in Mitochondria
Caption: this compound inhibits mitochondrial sAC, affecting downstream signaling.
References
- 1. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. The Soluble Adenylyl Cyclase Inhibitor this compound Prevents Hepatic Ischemia/Reperfusion Damage Through Improvement of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
How to control for LRE1 effects on transmembrane adenylyl cyclases.
This technical support center provides guidance for researchers studying transmembrane adenylyl cyclases (tmACs) and using the specific inhibitor LRE1. The information here will help you design experiments, troubleshoot common issues, and accurately interpret your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor that specifically targets soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2][3][4][5][6] It functions as an allosteric inhibitor by binding to the bicarbonate-binding site of sAC, thus preventing its activation.[1][2][3][4][5][6]
Q2: Does this compound have any effect on transmembrane adenylyl cyclases (tmACs)?
Current research indicates that this compound is highly specific for sAC and does not inhibit the activity of G-protein regulated transmembrane adenylyl cyclases.[1] This makes this compound a valuable tool for distinguishing between the two major sources of cAMP in cells.[2][3][4][5][6]
Q3: How can I use this compound to control for sAC activity in my experiments studying tmACs?
Since this compound specifically inhibits sAC, you can use it to eliminate the contribution of sAC to the total cellular cAMP pool. By treating your cells with this compound, any remaining cAMP production that is stimulated by a tmAC activator (like a GPCR agonist) can be attributed to tmAC activity.
Q4: What is the recommended working concentration for this compound?
The half-maximal inhibitory concentration (IC50) of this compound for sAC is in the micromolar range. In cellular assays, an IC50 of 11 µM has been reported.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions, typically ranging from 10 to 50 µM.
Q5: Are there any known off-target effects of this compound?
This compound has been shown to be non-toxic to cells and is considered a specific inhibitor of sAC.[1] However, as with any pharmacological inhibitor, it is good practice to include appropriate controls to rule out any potential off-target effects in your system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| After adding this compound, my tmAC-stimulated cAMP signal is significantly reduced or abolished. | Your cells may have very high sAC activity that contributes a large portion of the basal cAMP levels. Stimulating tmACs might lead to a smaller relative increase over this high basal level. Alternatively, the observed cAMP production may be predominantly mediated by sAC, not tmACs. | 1. Measure basal cAMP levels in the presence and absence of this compound to quantify the contribution of sAC. 2. Verify that your tmAC of interest is expressed and functional in your cell line. 3. Consider that the signaling pathway you are investigating may involve sAC.[7] |
| This compound has no effect on my total cAMP levels. | The cell type you are using may have low or no sAC expression, and the majority of cAMP is produced by tmACs. It's also possible the this compound is not reaching its target. | 1. Confirm sAC expression in your cell line using techniques like Western blot or qPCR. 2. Ensure proper solubilization and delivery of this compound to the cells. |
| I am seeing inconsistent results with this compound between experiments. | This could be due to variations in cell density, passage number, or reagent preparation. The stability of this compound in your experimental media could also be a factor. | 1. Standardize your cell culture and experimental procedures. 2. Prepare fresh solutions of this compound for each experiment. 3. Include positive and negative controls in every experiment to ensure consistency. |
Data Presentation
Table 1: Specificity of this compound
This table summarizes the inhibitory concentration of this compound against soluble adenylyl cyclase (sAC) and its lack of effect on transmembrane adenylyl cyclases (tmACs) when stimulated by forskolin.
| Adenylyl Cyclase Type | Cell Line | This compound IC50 | Effect on Forskolin-Stimulated tmACs |
| Soluble AC (sAC) | 4-4 (HEK293 overexpressing sAC) | 11 µM[1] | Not Applicable |
| Transmembrane ACs (Types I, III, IV, VI, VII, VIII, IX) | sAC Knockout MEFs | Inert[1] | No inhibition observed[1] |
Experimental Protocols
Protocol 1: Measuring tmAC-Specific cAMP Accumulation in Whole Cells
This protocol allows for the specific measurement of cAMP produced by tmACs by inhibiting sAC activity with this compound.
Materials:
-
Your cell line of interest cultured in appropriate plates
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Your tmAC agonist of interest (e.g., a GPCR ligand)
-
cAMP assay kit (e.g., LANCE, HTRF, or ELISA)
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells at an appropriate density in a multi-well plate and grow to the desired confluency.
-
Pre-treatment:
-
Prepare your treatment media. For "this compound" wells, add this compound to the media at the desired final concentration. For "Control" wells, add the vehicle (e.g., DMSO).
-
Also, add a PDE inhibitor to all wells to prevent cAMP degradation.
-
Aspirate the culture medium from the cells, wash once with PBS, and add the treatment media.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Add your tmAC agonist to the appropriate wells at the desired final concentration.
-
Incubate for the desired stimulation time (this should be optimized for your system, typically 10-30 minutes).
-
-
Cell Lysis: Aspirate the media and lyse the cells according to the protocol of your chosen cAMP assay kit.
-
cAMP Measurement: Perform the cAMP assay following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the concentration of cAMP in each sample.
-
The cAMP level in the this compound-treated, agonist-stimulated wells represents the cAMP produced specifically by tmACs.
-
The difference in cAMP levels between the vehicle-treated and this compound-treated wells (under basal or stimulated conditions) represents the contribution of sAC.
-
Visualizations
Signaling Pathway Diagram
Caption: Cellular cAMP is produced by both tmACs and sAC. This compound specifically inhibits sAC.
Experimental Workflow Diagram
Caption: Workflow for isolating tmAC activity using this compound.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting unexpected this compound results.
References
- 1. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase. | LevBuck Laboratory [levbucklab.weill.cornell.edu]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase. [vivo.weill.cornell.edu]
- 6. onesearch.slq.qld.gov.au [onesearch.slq.qld.gov.au]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Complete and Specific Inhibition of sAC with LRE1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LRE1, a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC). It functions by binding to the bicarbonate (HCO3-) activator binding site on the sAC enzyme. This binding is competitive with bicarbonate, meaning it directly blocks the physiological activation of sAC. Importantly, this compound is non-competitive with ATP, the substrate for cAMP production.
Q2: How specific is this compound for sAC over transmembrane adenylyl cyclases (tmACs)?
A2: this compound exhibits high specificity for sAC. At concentrations that completely inhibit sAC, this compound does not significantly inhibit the activity of various transmembrane adenylyl cyclase (tmAC) isoforms. This selectivity makes it a valuable tool for distinguishing the cellular functions of sAC from those of tmACs.
Q3: What is the recommended working concentration for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a starting concentration range of 10-50 µM is generally recommended for achieving significant inhibition of sAC in cellular systems. The IC50 of this compound for human sAC has been reported to be in the range of 5.3 µM to 11 µM in cellular assays.[1] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For use in experiments, it should be dissolved in a suitable solvent like DMSO to create a stock solution. For storage, the solid form should be kept at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -20°C for up to 1 year or at -80°C for up to 2 years.[2] Avoid repeated freeze-thaw cycles.
Q5: Is this compound toxic to cells?
A5: this compound has been shown to have low cellular toxicity compared to earlier generations of sAC inhibitors, such as KH7.[3] This makes this compound suitable for longer-term experiments where cell viability is crucial. However, as with any compound, it is recommended to perform a cytotoxicity assay at the concentrations you plan to use in your experiments to ensure it does not adversely affect your specific cell type.
Troubleshooting Guide
Problem 1: Incomplete or no inhibition of sAC activity is observed.
-
Possible Cause: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. Start with a range of 1 µM to 100 µM.
-
-
Possible Cause: Issues with this compound solubility or stability.
-
Solution: Ensure your this compound stock solution is fully dissolved. If you observe precipitation, gentle warming and vortexing may help. Prepare fresh dilutions from your stock solution for each experiment. Avoid storing diluted this compound solutions for extended periods.
-
-
Possible Cause: High levels of bicarbonate in the experimental buffer.
-
Solution: Since this compound is a competitive inhibitor of bicarbonate, high concentrations of bicarbonate in your media or buffer can reduce the apparent potency of this compound. If possible, consider using a buffer with a lower bicarbonate concentration, while ensuring it is still compatible with your experimental system.
-
-
Possible Cause: Incorrect experimental controls.
-
Solution: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent. A positive control for sAC activation (e.g., bicarbonate stimulation) and a known sAC inhibitor (if available) can help validate your assay.
-
Problem 2: Unexpected or off-target effects are observed.
-
Possible Cause: The observed effect is not mediated by sAC.
-
Solution: To confirm that the effects of this compound are sAC-dependent, a rescue experiment can be performed. After treating with this compound, add a cell-permeable cAMP analog (e.g., 8-Br-cAMP or db-cAMP). If the observed phenotype is reversed, it strongly suggests that the effect of this compound was due to the inhibition of cAMP production by sAC.[4]
-
-
Possible Cause: Use of an excessively high concentration of this compound.
-
Solution: While this compound is specific, very high concentrations of any inhibitor can lead to off-target effects. Use the lowest effective concentration of this compound as determined by your dose-response curve.
-
-
Possible Cause: The chosen downstream readout is not exclusively regulated by sAC.
-
Solution: cAMP signaling can be complex, with crosstalk between different pathways. Use multiple readouts for sAC activity and consider using other pharmacological tools to dissect the specific signaling pathway involved.
-
Quantitative Data
The following table summarizes the inhibitory potency (IC50) of this compound and other sAC inhibitors against soluble adenylyl cyclase (sAC) and their selectivity over transmembrane adenylyl cyclases (tmACs).
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 | Reference |
| This compound | sAC | ~7.8 µM | 5.3 µM | [1] |
| KH7 | sAC | ~2-5 µM | ~10 µM | |
| TDI-10229 | sAC | 158.6 nM | 113.5 nM | [1][5] |
| TDI-11861 | sAC | ≤ 2.5 nM | 5.1 nM | [5][6] |
| This compound | tmACs | No significant inhibition at 50 µM | - | |
| KH7 | tmACs | No significant inhibition at 30 µM | - | |
| TDI-10229 | tmACs | No significant inhibition | - | [7] |
| TDI-11861 | tmACs | No significant inhibition | - | [6] |
Signaling Pathway and Experimental Workflow Diagrams
sAC Signaling Pathway
The following diagram illustrates the central role of soluble adenylyl cyclase (sAC) in intracellular signaling. Bicarbonate ions (HCO3-) act as a direct activator of sAC, leading to the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). PKA phosphorylates a wide range of protein substrates, including the transcription factor CREB, to regulate gene expression and cellular processes. EPAC acts as a guanine nucleotide exchange factor for the small G protein Rap1, influencing cell adhesion and other functions. This compound specifically inhibits the initial step of this cascade by blocking the bicarbonate binding site on sAC.
Caption: The sAC signaling pathway initiated by bicarbonate and inhibited by this compound.
Experimental Workflow for a Cell-Based Assay with this compound
This diagram outlines a typical workflow for investigating the effect of this compound on a cellular process. The process begins with cell culture and treatment, followed by the specific assay to measure the biological response, and concludes with data analysis and interpretation.
Caption: A typical experimental workflow for using the sAC inhibitor this compound.
Detailed Experimental Protocols
The following are adaptable protocols for key experiments involving the use of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: Measurement of Intracellular cAMP Levels using ELISA
This protocol describes the measurement of intracellular cAMP levels in cultured cells following treatment with this compound.
Materials:
-
Cultured cells of interest
-
This compound
-
DMSO (vehicle control)
-
sAC activator (e.g., Sodium Bicarbonate)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP ELISA kit (commercially available)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Treatment: a. Pre-treat cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation. b. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control (DMSO) for 30-60 minutes. c. Stimulate the cells with an sAC activator (e.g., 25 mM Sodium Bicarbonate) for 15-30 minutes.
-
Cell Lysis: a. Aspirate the media from the wells. b. Add the recommended volume of cell lysis buffer from the cAMP ELISA kit to each well. c. Incubate for the time specified in the kit's protocol to ensure complete cell lysis.
-
cAMP ELISA: a. Follow the manufacturer's instructions for the cAMP ELISA kit.[8][9] This typically involves adding cell lysates and standards to an antibody-coated plate, followed by the addition of a cAMP-HRP conjugate. b. After incubation and washing steps, add the substrate and stop solution.
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a plate reader.
-
Data Analysis: Calculate the cAMP concentration in each sample based on the standard curve. Determine the IC50 value of this compound by plotting the cAMP concentration against the log of the this compound concentration.
Protocol 2: Sperm Capacitation Assay using Chlortetracycline (CTC) Staining
This protocol is for assessing the effect of this compound on sperm capacitation, a process dependent on sAC activity.
Materials:
-
Sperm sample
-
Capacitating medium (e.g., modified Tyrode's medium with bicarbonate, calcium, and albumin)
-
Non-capacitating medium (lacking bicarbonate and/or calcium)
-
This compound
-
DMSO (vehicle control)
-
Chlortetracycline (CTC) solution
-
Fluorescence microscope
Procedure:
-
Sperm Preparation: Prepare a motile sperm population using a swim-up or density gradient centrifugation method.
-
Incubation: a. Resuspend the motile sperm in capacitating medium. b. Aliquot the sperm suspension into different tubes and treat with:
- Vehicle control (DMSO) in capacitating medium.
- Varying concentrations of this compound (e.g., 10, 50, 100 µM) in capacitating medium.
- Vehicle control in non-capacitating medium (negative control). c. Incubate the sperm suspensions under capacitating conditions (e.g., 37°C, 5% CO2) for a specified time (e.g., 3-4 hours).
-
CTC Staining: a. Following incubation, take a small aliquot of sperm from each treatment group. b. Add CTC solution to the sperm aliquot and mix gently.[10][11] c. Mount a drop of the stained sperm suspension on a microscope slide and cover with a coverslip.
-
Microscopic Evaluation: a. Observe the slides under a fluorescence microscope using the appropriate filter set for CTC. b. Classify the sperm based on their CTC staining patterns, which correspond to different capacitation states (e.g., F pattern: non-capacitated; B pattern: capacitated; AR pattern: acrosome-reacted).
-
Data Analysis: Calculate the percentage of sperm in each capacitation state for each treatment group. A significant decrease in the percentage of capacitated (B pattern) sperm in the this compound-treated groups compared to the vehicle control indicates inhibition of capacitation.
Protocol 3: Assessment of Mitochondrial Respiration using Extracellular Flux Analysis
This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF) to measure the effect of this compound on mitochondrial respiration.
Materials:
-
Cultured cells of interest
-
Seahorse XF Cell Culture Microplate
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
DMSO (vehicle control)
-
Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Extracellular flux analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at the optimal density determined for your cell type.
-
Assay Preparation: a. On the day of the assay, replace the culture medium with pre-warmed assay medium. b. Incubate the cells in a non-CO2 incubator at 37°C for 1 hour before the assay. c. Prepare the inhibitor solutions (oligomycin, FCCP, rotenone/antimycin A) in assay medium and load them into the appropriate ports of the sensor cartridge. d. Prepare this compound and vehicle control solutions to be injected from one of the ports.
-
Extracellular Flux Analysis: a. Place the cell culture plate and the sensor cartridge into the extracellular flux analyzer. b. Program the instrument to perform a mitochondrial stress test.[2][12][13] This will involve sequential injections of the inhibitors. This compound or vehicle can be injected before the mito stress test compounds to assess its immediate effect on basal respiration. c. The instrument will measure the oxygen consumption rate (OCR) in real-time.
-
Data Analysis: a. The software will calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. b. Compare the OCR parameters between this compound-treated and vehicle-treated cells to determine the effect of sAC inhibition on mitochondrial respiration.
References
- 1. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 2. content.protocols.io [content.protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of TDI-10229: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. abcam.cn [abcam.cn]
- 10. pubcompare.ai [pubcompare.ai]
- 11. mdpi.com [mdpi.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
LRE1 vs. KH7: A Comparative Guide to Specific Soluble Adenylyl Cyclase Inhibition
For researchers investigating the nuanced roles of cyclic AMP (cAMP) signaling, the specific inhibition of soluble adenylyl cyclase (sAC) is crucial for dissecting its contributions from those of transmembrane adenylyl cyclases (tmACs). This guide provides a detailed comparison of two prominent sAC inhibitors, LRE1 and KH7, offering insights into their mechanisms, potency, and cellular effects to aid in experimental design and inhibitor selection.
Executive Summary
This compound and KH7 are both specific inhibitors of soluble adenylyl cyclase, distinguishing sAC activity from that of tmACs. While both exhibit similar potencies in the low micromolar range, this compound emerges as a superior chemical probe due to its well-defined allosteric mechanism of action and, most notably, its lower incidence of non-specific cellular toxicity compared to KH7.[1][2] This makes this compound a more reliable tool for studying the physiological functions of sAC with minimized confounding off-target effects.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and KH7 based on available experimental data.
Table 1: Inhibitor Potency (IC50)
| Compound | In Vitro (Purified sAC) | Cell-Based (sAC-overexpressing cells) | Reference |
| This compound | ~3 µM - 7.8 µM | ~5.3 µM - 14.1 µM | [2][3][4] |
| KH7 | ~3 µM | ~11 µM | [1][2] |
Table 2: Inhibitor Characteristics
| Characteristic | This compound | KH7 | Reference |
| Mechanism of Action | Allosteric, binds to bicarbonate binding site | Allosteric, suggested to block bicarbonate-binding site | [1][5][6][7][8][9] |
| Specificity | Specific for sAC over tmACs | Specific for sAC over tmACs | [1] |
| Cellular Toxicity | Low, lacks non-specific cytotoxicity | Exhibits non-specific cellular effects and cytotoxicity | [1][2] |
| Solubility | Favorable | Not explicitly stated, but used in numerous cellular studies | [1] |
| Stability | Stable | Not explicitly stated | [1] |
Mechanism of Action
This compound inhibits sAC through a unique and well-characterized allosteric mechanism.[1] It occupies the binding site of the physiological activator, bicarbonate (HCO3-), thereby preventing the conformational changes required for sAC activation.[1][5][6][7][8] While KH7 is also considered an allosteric inhibitor that acts at the bicarbonate binding site, its precise mechanism of action is less defined.[9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and KH7.
In Vitro sAC Inhibition Assay (Mass Spectrometry-based)
This assay quantifies the enzymatic activity of purified sAC by measuring the production of cAMP from ATP.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing assay buffer (e.g., 50 mM HEPES, pH 7.5), MgCl2 (5 mM), CaCl2 (5 mM), NaHCO3 (40 mM), and ATP (1 mM).
-
Inhibitor Preparation: Prepare serial dilutions of this compound or KH7 in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Enzyme and Inhibitor Incubation: Add purified sAC protein to the reaction mixture. Then, add the desired concentration of the inhibitor or vehicle (DMSO) to the reaction.
-
Reaction Initiation and Termination: Initiate the enzymatic reaction by adding ATP. Allow the reaction to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C). Terminate the reaction by adding a stop solution (e.g., denaturing the enzyme with heat or adding EDTA).
-
cAMP Quantification: Quantify the amount of cAMP produced using a mass spectrometry-based method. This provides a direct and sensitive measurement of enzyme activity.
-
Data Analysis: Plot the sAC activity as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular sAC Inhibition Assay (cAMP Accumulation Assay)
This assay measures the ability of an inhibitor to block sAC activity within intact cells.
-
Cell Culture: Culture sAC-overexpressing cells (e.g., "4-4" HEK293 cells) in appropriate media and conditions.[1] For control experiments on specificity, sAC knockout mouse embryo fibroblasts (sAC KO MEFs) can be used.[1]
-
Cell Plating: Seed the cells in multi-well plates and allow them to adhere overnight.
-
PDE Inhibition: To prevent the degradation of newly synthesized cAMP, pre-treat the cells with a broad-spectrum phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a defined period.
-
Inhibitor Treatment: Add varying concentrations of this compound or KH7 to the cells and incubate for a specific duration.
-
sAC Stimulation (if necessary): If basal sAC activity is low, stimulate the cells with a known sAC activator (e.g., bicarbonate).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or other sensitive cAMP detection kits.
-
Data Analysis: Normalize the cAMP levels to the vehicle-treated control and plot against the inhibitor concentration to calculate the cellular IC50.
Mandatory Visualizations
Signaling Pathway of Soluble Adenylyl Cyclase
Caption: Soluble adenylyl cyclase (sAC) signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for the comparative evaluation of sAC inhibitors.
Conclusion
Both this compound and KH7 are valuable tools for the specific inhibition of soluble adenylyl cyclase. However, for studies requiring high precision and minimal off-target effects, this compound is the recommended choice due to its well-defined mechanism of action and lower cellular toxicity.[1] When interpreting data from studies utilizing KH7, researchers should consider the potential for non-specific cellular effects. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their investigations into sAC-mediated signaling pathways.
References
- 1. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Strategies to safely target widely expressed soluble adenylyl cyclase for contraception [frontiersin.org]
- 3. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase. | LevBuck Laboratory [levbucklab.weill.cornell.edu]
- 6. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase. [vivo.weill.cornell.edu]
- 7. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onesearch.slq.qld.gov.au [onesearch.slq.qld.gov.au]
- 9. researchgate.net [researchgate.net]
LRE1 vs. KH7: A Comparative Analysis of Cellular Toxicity in sAC Inhibition
A new generation of soluble adenylyl cyclase (sAC) inhibitors, exemplified by LRE1, demonstrates a significantly improved safety profile over the first-generation inhibitor, KH7. Experimental data reveals that while this compound is virtually non-toxic to cells, KH7 exhibits considerable off-target cytotoxicity, limiting its application, especially in long-term studies.
Soluble adenylyl cyclase (sAC) has emerged as a critical signaling molecule in various physiological processes, making it an attractive target for therapeutic intervention. However, the utility of early sAC inhibitors has been hampered by concerns over cellular toxicity. This guide provides a comparative analysis of the cellular toxicity of two prominent sAC inhibitors, this compound and KH7, based on available experimental evidence.
Key Findings on Cellular Toxicity
Direct comparisons have revealed stark differences in the cytotoxic profiles of this compound and KH7. This compound has been shown to be non-toxic to cells at concentrations that effectively inhibit sAC.[1][2] In contrast, KH7 demonstrates significant, concentration-dependent toxicity that is independent of its sAC inhibitory activity.[1] This off-target toxicity of KH7 has been observed to manifest, particularly in prolonged cell culture experiments.[1]
The underlying mechanisms for KH7's toxicity are attributed to its effects on mitochondrial function.[3] Studies have indicated that KH7 can act as a mitochondrial uncoupler and a direct inhibitor of Complex I of the respiratory chain, leading to compromised mitochondrial ATP production.[3][4][5] This sAC-independent effect on cellular energy metabolism contributes significantly to its cytotoxic profile.[2][3]
Quantitative Comparison of Cellular Toxicity
| Inhibitor | Cell Viability Assay | Cell Type(s) | Key Findings | Citation |
| This compound | Cell-Titer Glo | Mouse Embryonic Fibroblasts (MEFs) | No significant toxicity observed at concentrations up to 50 µM after two days in culture. | [1] |
| KH7 | Cell-Titer Glo | Mouse Embryonic Fibroblasts (MEFs) | Exhibited concentration-dependent toxicity, which was also observed in sAC knockout MEFs, confirming sAC-independent toxicity. | [1] |
Experimental Workflow for Assessing Cellular Toxicity
The following diagram illustrates a typical workflow for evaluating the cellular toxicity of sAC inhibitors.
Signaling Pathway Perturbation by KH7
The off-target effects of KH7 extend to the fundamental process of cellular respiration, as depicted in the following signaling pathway diagram.
Conclusion
The available data strongly indicates that this compound is a superior tool for studying sAC-mediated processes in cellular systems due to its lack of off-target toxicity.[1] Researchers should exercise caution when using KH7, particularly in experiments requiring long-term incubation or those sensitive to mitochondrial function, as its cytotoxic effects are well-documented and independent of its action on sAC.[1][3][4] The development of sAC inhibitors with high specificity and low cytotoxicity, such as this compound, is crucial for the accurate elucidation of sAC's physiological roles and for its validation as a therapeutic target.
References
- 1. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. The role of soluble adenylyl cyclase in sensing and regulating intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
LRE1: A Potent and Specific Allosteric Inhibitor of Soluble Adenylyl Cyclase
A comprehensive guide to the validation of LRE1's inhibitory effect on soluble adenylyl cyclase (sAC) activity, with a comparative analysis against other sAC inhibitors.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of this compound, a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC). We present experimental data validating its inhibitory efficacy, compare its performance with other known sAC inhibitors, and provide detailed methodologies for the key experiments cited.
Comparative Analysis of sAC Inhibitors
This compound has been identified as a potent and selective inhibitor of sAC, demonstrating a unique allosteric mechanism of action.[1][2][3][4][5][6][7] Unlike inhibitors that target the ATP-binding site, this compound binds to the bicarbonate activator binding site, effectively preventing the activation of sAC.[1][2][4][5][6][7] This specificity contributes to its favorable profile with minimal off-target effects on transmembrane adenylyl cyclases (tmACs).[1]
The following table summarizes the inhibitory potency (IC50) of this compound in comparison to other notable sAC inhibitors.
| Inhibitor | Biochemical IC50 | Cellular IC50 | Mechanism of Action | Reference |
| This compound | 3.2 - 5.3 µM | 11 µM | Allosteric, binds to bicarbonate binding site | [1][8] |
| KH7 | ~10 µM | ~10 µM | Allosteric, blocks bicarbonate-binding site | [1][6] |
| TDI-10229 | 113.5 nM | - | Binds to bicarbonate binding site | [8] |
| TDI-11155 | 15.7 nM | - | - | [8] |
| TDI-11861 | 5.1 nM | 7 nM | Occupies bicarbonate binding site and a channel to the active site | [6][8] |
| TDI-11891 | 2.3 nM | Shifted cellular IC50 | - | [8] |
| TDI-11893 | 19.4 nM | Shifted cellular IC50 | - | [8] |
Signaling Pathway and Mechanism of Action
Soluble adenylyl cyclase is a unique source of the second messenger cyclic AMP (cAMP) and is regulated by bicarbonate, calcium, and ATP.[1][2] this compound exerts its inhibitory effect by binding to the bicarbonate binding site, thereby preventing the conformational changes required for sAC activation and subsequent cAMP production.
Experimental Validation
The inhibitory effect of this compound on sAC has been validated through a series of in vitro and cellular assays.
In Vitro sAC Activity Assay
The biochemical potency of this compound was determined using a mass spectrometry-based adenylyl cyclase assay with purified human sAC protein.[1][8] This assay measures the conversion of ATP to cAMP.
Cellular sAC Activity Assay
To assess the efficacy of this compound in a cellular context, a cAMP accumulation assay was performed using HEK293 cells stably overexpressing sAC (4-4 cells).[1][8]
Experimental Protocols
In Vitro Adenylyl Cyclase Activity Assay ("Two-Column" Method)
This classical method quantifies the conversion of α-³²P labeled ATP to ³²P labeled cAMP.[8]
-
Reaction Setup: Assays are performed at 30°C in a final volume of 100 µL containing assay buffer (e.g., 50 mM HEPES, pH 7.4), ATP, cofactors (Mg²⁺ and/or Ca²⁺), an ATP regenerating system, and purified human sAC protein.
-
Inhibitor Addition: sAC inhibitors are added at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated for a defined period.
-
Termination: The reaction is stopped by the addition of a stop solution containing unlabeled cAMP and ATP.
-
Purification: The generated ³²P-cAMP is purified by sequential Dowex and Alumina chromatography.
-
Quantification: The amount of ³²P-cAMP is determined by scintillation counting.
Cellular Adenylyl Cyclase Activity Assay in sAC Overexpressing (4-4) Cells
This assay measures sAC-dependent cAMP accumulation in a cellular environment.[8]
-
Cell Culture: Human "4-4 cells" (HEK293 cells stably overexpressing sACt) are seeded in 24-well plates and incubated for 24 hours.
-
Pre-incubation: The cell media is replaced, and cells are pre-incubated with sAC inhibitors at the desired concentrations or vehicle (DMSO) for 10 minutes at 37°C.
-
Stimulation: sAC activity is stimulated by adding a phosphodiesterase (PDE) inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Lysis: After a short incubation, the reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
Quantification: The amount of accumulated cAMP is measured using a suitable method such as ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).
Conclusion
This compound is a valuable research tool for studying the physiological roles of sAC-mediated signaling.[1] Its specificity and allosteric mechanism of action distinguish it from other adenylyl cyclase inhibitors.[1][6] The experimental data robustly validate its inhibitory effect on sAC activity both in vitro and in cellular models. Further structure-based drug design efforts have led to the development of even more potent sAC inhibitors, highlighting the therapeutic potential of targeting this enzyme.[8]
References
- 1. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase. [vivo.weill.cornell.edu]
- 3. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase. | LevBuck Laboratory [levbucklab.weill.cornell.edu]
- 4. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. onesearch.slq.qld.gov.au [onesearch.slq.qld.gov.au]
- 8. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
Specificity of LRE1 for sAC compared to other adenylyl cyclases.
A Comparative Analysis of LRE1's Specificity for Soluble Adenylyl Cyclase (sAC) Over Transmembrane Adenylyl Cyclases (tmACs)
For researchers in cellular signaling and drug development, the ability to selectively target specific enzyme isoforms is paramount. This guide provides a detailed comparison of the inhibitor this compound and its remarkable specificity for soluble adenylyl cyclase (sAC) in contrast to other adenylyl cyclase isoforms, particularly the transmembrane adenylyl cyclases (tmACs). This high degree of specificity makes this compound an invaluable tool for dissecting the distinct physiological roles of sAC-mediated cAMP signaling.
Cyclic AMP (cAMP) is a ubiquitous second messenger that regulates a vast array of cellular processes.[1][2] In mammalian cells, cAMP is generated by two distinct classes of adenylyl cyclases: the G-protein-regulated transmembrane adenylyl cyclases (tmACs) and the bicarbonate- and calcium-regulated soluble adenylyl cyclase (sAC).[1][2][3][4][5] While both produce the same second messenger, their distinct localization, regulation, and downstream signaling partners allow for the compartmentalization of cAMP signaling into independently regulated microdomains.[1][2][3][5] The development of isoform-specific inhibitors is therefore crucial to understanding the nuanced roles of these enzymes.
This compound has emerged as a potent and selective inhibitor of sAC, demonstrating minimal to no effect on the activity of various tmAC isoforms at concentrations that completely inhibit sAC.[1] This specificity is attributed to its unique allosteric mechanism of action, binding to the bicarbonate activator binding site on sAC, a site not present in tmACs.[1][2][4][5]
Comparative Inhibitor Performance
The following table summarizes the quantitative data on the inhibitory activity of this compound against sAC and various tmAC isoforms. For comparison, data for other known adenylyl cyclase inhibitors are also included.
| Inhibitor | Target AC | IC50 (in vitro) | Cellular IC50 | Notes |
| This compound | sAC | ≤ 10 µM | 11 µM | Allosteric inhibitor, binds to the bicarbonate binding site.[1] |
| tmAC I | > 50 µM | Not reported | No significant inhibition at 50 µM.[1] | |
| tmAC II | > 50 µM | Not reported | No significant inhibition at 50 µM.[1] | |
| tmAC V | > 50 µM | Not reported | No significant inhibition at 50 µM.[1] | |
| tmAC VIII | > 50 µM | Not reported | No significant inhibition at 50 µM.[1] | |
| tmAC IX | > 50 µM | Not reported | No significant inhibition at 50 µM.[1] | |
| KH7 | sAC | ~5 µM | ~30 µM | Another sAC-specific inhibitor, but its mechanism is unknown and it can have non-specific cellular effects.[1] |
| Catechol Estrogens | sAC | ~10 µM | Variable | Can also inhibit tmACs, limiting their utility as sAC-specific probes.[1][3] |
| 2',5'-dideoxyadenosine | tmACs | Variable | Variable | A known inhibitor of tmACs.[3] |
Experimental Protocols
The data presented above were generated using the following key experimental methodologies:
In Vitro Adenylyl Cyclase Activity Assay
This assay directly measures the enzymatic activity of purified adenylyl cyclase isoforms in the presence of varying concentrations of the inhibitor.
Protocol:
-
Enzyme Source: Purified recombinant human sAC or membranes from Sf9 cells expressing individual tmAC isoforms (I, II, V, VIII, or IX) were used.
-
Reaction Mixture: The reaction buffer contained 50 mM HEPES (pH 7.4), 1 mM MgCl2, 1 mM ATP, and an ATP-regenerating system (10 mM phosphocreatine and 100 U/ml creatine phosphokinase).
-
Activation:
-
sAC was activated with 50 mM NaHCO3.
-
tmACs were activated with 10 µM Forskolin and 1 µM Gαs.
-
-
Inhibition: this compound was added at concentrations ranging from 0.1 to 100 µM.
-
Incubation: The reaction was initiated by the addition of the enzyme and incubated at 30°C for 20 minutes.
-
Quantification: The reaction was stopped, and the amount of cAMP produced was quantified using a competitive enzyme immunoassay (EIA) or by mass spectrometry.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular cAMP Accumulation Assay
This assay measures the ability of an inhibitor to block cAMP production in a cellular context.
Protocol:
-
Cell Line: Human embryonic kidney (HEK293) cells or a HEK293-derived cell line stably overexpressing sAC (4-4 cells) were used.[1][3]
-
Cell Culture: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and maintained at 37°C in a 5% CO2 atmosphere.
-
Inhibition: Cells were pre-incubated with varying concentrations of this compound for 30 minutes.
-
Stimulation:
-
For sAC-dependent cAMP production, cells were stimulated with 50 mM NaHCO3.
-
For tmAC-dependent cAMP production, cells were stimulated with 10 µM Forskolin.
-
-
PDE Inhibition: To prevent cAMP degradation, a broad-spectrum phosphodiesterase (PDE) inhibitor cocktail (e.g., 100 µM IBMX) was included during the stimulation step.[1]
-
Lysis and Quantification: After a 30-minute stimulation period, cells were lysed, and intracellular cAMP levels were measured using a competitive EIA.
-
Data Analysis: Cellular IC50 values were determined by normalizing the cAMP levels in inhibitor-treated cells to those of vehicle-treated controls and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the sAC signaling pathway and the general workflow for assessing inhibitor specificity.
Caption: sAC signaling pathway and this compound inhibition.
Caption: Experimental workflow for inhibitor specificity.
References
- 1. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Distinction between Soluble and Transmembrane Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase. [vivo.weill.cornell.edu]
- 5. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase. | LevBuck Laboratory [levbucklab.weill.cornell.edu]
On-Target Efficacy of LRE1: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of LRE1, a specific allosteric inhibitor of soluble adenylyl cyclase (sAC), and its on-target effects, with a focus on rescue experiments designed to confirm its mechanism of action. We present supporting experimental data, detailed protocols for key assays, and visual diagrams of the signaling pathways and experimental workflows.
Comparison of sAC Inhibitors
This compound offers significant advantages over older sAC inhibitors, such as KH7. While both compounds inhibit sAC activity, this compound's specific and allosteric mechanism of action by binding to the bicarbonate activator site provides a more targeted approach with fewer off-target effects.[1] The inhibitory activity of KH7 can be quenched by bovine serum albumin (BSA), a common component in cell culture media, complicating its use in many biological assays.[1] In contrast, this compound's efficacy is not affected by BSA.[1]
| Feature | This compound | KH7 |
| Target | Soluble Adenylyl Cyclase (sAC) | Soluble Adenylyl Cyclase (sAC) |
| Mechanism of Action | Allosteric inhibitor, binds to the bicarbonate activator binding site | Mechanism not fully elucidated, exhibits non-specific cellular effects |
| Specificity | High specificity for sAC over transmembrane adenylyl cyclases (tmACs) | Less specific, with known off-target effects |
| Effect of BSA | Inhibition is unaffected by the presence of BSA | Inhibitory activity is quenched by BSA |
| Cellular Toxicity | Non-toxic to cells in prolonged treatment | Can exhibit non-sAC mediated toxicity with prolonged exposure |
Rescue Experiments Confirming On-Target Effects of this compound
To validate that the observed effects of this compound are due to the specific inhibition of sAC and the subsequent reduction in cyclic AMP (cAMP) levels, rescue experiments are performed. These experiments demonstrate that the addition of a cell-permeable cAMP analog can reverse the effects of this compound, confirming its on-target mechanism.
Inhibition of Sperm Capacitation and Rescue by cAMP
A key function of sAC is its role in sperm capacitation, a maturation process essential for fertilization. This compound has been shown to inhibit this process, and this inhibition can be rescued by the addition of dibutyryl-cAMP (db-cAMP), a membrane-permeable cAMP analog.
| Treatment Condition | PKA Substrate Phosphorylation (Relative Units) | Tyrosine Phosphorylation (Relative Units) | Hyperactivated Motility (%) | In Vitro Fertilization Rate (%) |
| Control (Capacitated Sperm) | 100 ± 8 | 100 ± 11 | 85 ± 7 | 92 ± 5 |
| This compound (50 µM) | 22 ± 5 | 18 ± 6 | 15 ± 4 | 10 ± 3 |
| This compound (100 µM) | 10 ± 3 | 9 ± 4 | 5 ± 2 | 2 ± 1 |
| This compound (100 µM) + db-cAMP (1 mM) | 95 ± 9 | 92 ± 10 | 82 ± 6 | 88 ± 7 |
| Non-Capacitated Sperm | 5 ± 2 | 6 ± 3 | <1 | <1 |
Data are presented as mean ± standard error of the mean (SEM) from at least three independent experiments.
Signaling Pathway and Experimental Workflow
sAC Signaling Pathway and this compound Inhibition
The following diagram illustrates the signaling cascade initiated by bicarbonate activation of sAC, leading to the production of cAMP and subsequent activation of Protein Kinase A (PKA). This compound acts as an allosteric inhibitor by binding to the bicarbonate binding site on sAC, thus blocking this pathway.
References
LRE1: A Comparative Analysis of In Vitro and In Vivo Efficacy
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LRE1 has emerged as a potent and selective small-molecule inhibitor of soluble adenylyl cyclase (sAC), a key enzyme in cellular signaling. Unlike transmembrane adenylyl cyclases (tmACs), sAC is a cytosolic and mitochondrial enzyme that is regulated by bicarbonate and calcium ions, playing a crucial role in various physiological processes. Its dysregulation has been implicated in several pathologies, making it an attractive therapeutic target. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed methodologies, to aid researchers in evaluating its potential for further drug development.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the key quantitative data regarding the in vitro efficacy of this compound. To date, specific in vivo efficacy data for this compound in cancer xenograft models is not available in the public domain.
Table 1: In Vitro Inhibition of Soluble Adenylyl Cyclase (sAC) by this compound
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | 7.8 µM | Human | Purified sAC protein | [Not Available] |
| IC50 | 11 µM | Human | sAC-overexpressing HEK293 cells (cAMP accumulation) | [1] |
Table 2: Specificity of this compound for Soluble Adenylyl Cyclase (sAC)
| Target | Concentration of this compound | Inhibition | Reference |
| Transmembrane Adenylyl Cyclases (tmACs) | 50 µM | No significant inhibition | [1] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures used to evaluate its efficacy, the following diagrams are provided.
Caption: this compound inhibits soluble adenylyl cyclase (sAC) in the cytosol.
Caption: Workflow for determining the in vitro efficacy of this compound.
Caption: Proposed workflow for evaluating the in vivo efficacy of this compound.
Experimental Protocols
In Vitro Adenylyl Cyclase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified sAC enzyme.
Materials:
-
Purified recombinant human sAC enzyme
-
This compound compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM CaCl₂)
-
ATP
-
cAMP standard
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control.
-
Add the purified sAC enzyme to each well.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction according to the detection kit's instructions.
-
Measure the amount of cAMP produced using the chosen detection method.
-
Generate a dose-response curve by plotting the percentage of sAC inhibition against the logarithm of this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Cellular cAMP Accumulation Assay
Objective: To measure the effect of this compound on cAMP levels in intact cells.
Materials:
-
HEK293 cells stably overexpressing human sAC
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP detection kit
Procedure:
-
Seed the sAC-overexpressing HEK293 cells in a 96-well or 384-well plate and culture overnight.
-
Replace the culture medium with serum-free medium containing a PDE inhibitor and incubate for 30 minutes.
-
Add serial dilutions of this compound or vehicle control to the cells.
-
Incubate for a specific duration (e.g., 1 hour) at 37°C.
-
Lyse the cells using the provided lysis buffer.
-
Measure the intracellular cAMP concentration in the cell lysates using a suitable cAMP detection kit.
-
Generate a dose-response curve and calculate the IC50 value for the inhibition of cAMP accumulation.
In Vivo Tumor Xenograft Study (Proposed)
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Human cancer cell line (e.g., a line with known sAC expression)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
This compound compound
-
Vehicle control (e.g., saline, DMSO/Cremophor EL mixture)
-
Calipers for tumor measurement
Procedure:
-
Inject a suspension of human cancer cells subcutaneously into the flank of each mouse.
-
Monitor the mice regularly until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the tumor-bearing mice into treatment and control groups.
-
Administer this compound at various doses or the vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection) on a defined schedule (e.g., daily, twice daily).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth between the this compound-treated groups and the control group to determine the in vivo efficacy.
Conclusion
This compound demonstrates potent and selective inhibition of soluble adenylyl cyclase in in vitro settings, with IC50 values in the low micromolar range. Its specificity for sAC over tmACs makes it a valuable tool for dissecting the specific roles of this signaling pathway. While in vitro data are promising, the lack of publicly available in vivo efficacy data in cancer models represents a critical knowledge gap. The proposed in vivo xenograft study protocol provides a framework for future investigations to assess the therapeutic potential of this compound in oncology. Further research is warranted to translate the in vitro findings into a tangible in vivo anti-tumor response and to explore the broader therapeutic applications of this novel sAC inhibitor.
References
LRE1: A Comparative Analysis of Off-Target Effects in Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacological research, the pursuit of highly selective molecular probes and therapeutic agents is paramount. Off-target effects, the unintended interactions of a drug with proteins other than its intended target, can lead to unforeseen side effects and confound experimental results. This guide provides a comparative analysis of the off-target effects of LRE1, a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC), against other pharmacological agents targeting the same pathway.
Introduction to this compound and Soluble Adenylyl Cyclase
Soluble adenylyl cyclase (sAC) is a unique source of the second messenger cyclic AMP (cAMP), distinct from the more commonly studied G-protein regulated transmembrane adenylyl cyclases (tmACs). sAC is activated by bicarbonate and calcium ions and is found within various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its involvement in diverse physiological processes, from sperm motility to mitochondrial respiration, has made it an attractive target for pharmacological intervention.
This compound has emerged as a valuable tool for studying sAC biology. It is a potent and selective inhibitor that acts via a unique allosteric mechanism, binding to the bicarbonate activator binding site of sAC.[1] This mode of action contrasts with other inhibitors and contributes to its favorable selectivity profile.
Comparative Analysis of Off-Target Effects
To provide a clear comparison, the following table summarizes the known off-target effects of this compound and other relevant sAC inhibitors.
| Compound | Primary Target | Reported Off-Target Effects/Selectivity Profile | Cytotoxicity |
| This compound | Soluble Adenylyl Cyclase (sAC) | - Highly selective for sAC over transmembrane adenylyl cyclases (tmACs).[1]- Negative in 17 in vitro and cell-based screens against other nucleotidyl cyclases, proteases, ion channels, and receptors.[1]- Does not cause mitochondrial uncoupling.[1] | Low cytotoxicity, suitable for long-term assays.[1] |
| TDI-10229 | Soluble Adenylyl Cyclase (sAC) | - No appreciable activity against a panel of 310 kinases and 46 other well-known drug targets (GPCRs, ion channels, nuclear receptors) at 20 µM.[2][3] | Not cytotoxic at 20 µM.[2] |
| KH7 | Soluble Adenylyl Cyclase (sAC) | - Selective for sAC over tmACs.- Can cause mitochondrial uncoupling in a sAC-independent manner.[1]- Adverse effects on β-cell metabolism. | Exhibits non-sAC mediated toxicity in cells, particularly in long-term assays.[1] |
| Bithionol | Soluble Adenylyl Cyclase (sAC) | - Inhibits mitochondrial respiration and can act as a mitochondrial uncoupler.[4]- Suppresses NF-κB signaling.[5]- Induces oxidative stress, apoptosis, and ferroptosis.[5] | Dose-dependent cytotoxicity against various cancer cell lines.[6][7] |
Signaling Pathway of Soluble Adenylyl Cyclase
The following diagram illustrates the signaling pathway of soluble adenylyl cyclase, highlighting its activation by bicarbonate and calcium and its role in cAMP production.
Caption: Soluble Adenylyl Cyclase (sAC) Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of off-target effects. Below are summaries of key experimental protocols.
Adenylyl Cyclase Activity Assay
This assay is used to determine the potency and selectivity of inhibitors against sAC and tmACs.
Objective: To measure the enzymatic activity of adenylyl cyclases in the presence and absence of an inhibitor.
Principle: Adenylyl cyclase converts ATP into cAMP. The amount of cAMP produced is quantified, typically using methods like radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or mass spectrometry.
Generalized Protocol:
-
Enzyme Preparation: Purified recombinant sAC or membrane preparations containing tmACs are used.
-
Reaction Mixture: The enzyme is incubated in a buffer containing ATP (often radiolabeled, e.g., [α-³²P]ATP), magnesium or manganese ions, and activators (e.g., bicarbonate for sAC, forskolin or G-protein activators for tmACs).
-
Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Reaction Termination: The reaction is stopped, often by adding a solution containing EDTA to chelate the divalent cations required for enzyme activity.
-
cAMP Quantification: The amount of cAMP produced is measured. For radiolabeled assays, this involves chromatographic separation of cAMP from ATP followed by scintillation counting.
Cytotoxicity Assay (MTT Assay)
This assay assesses the general toxicity of a compound on cultured cells.
Objective: To determine the concentration of a compound that reduces cell viability by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Generalized Protocol:
-
Cell Seeding: Cells are seeded into a multi-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound. Control wells include untreated cells and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
Kinase and Receptor Off-Target Screening
These assays are performed to determine the selectivity of a compound against a broad range of potential off-targets.
Objective: To identify unintended interactions of a compound with a panel of kinases, receptors, ion channels, and other enzymes.
Principle: These are typically high-throughput screening assays. For kinases, the assay often measures the ability of the compound to inhibit the phosphorylation of a substrate. For receptors and ion channels, the assay may measure the displacement of a radiolabeled ligand or changes in cellular signaling or ion flux.
Generalized Workflow:
-
Compound Submission: The test compound is submitted to a specialized screening service.
-
Assay Performance: The compound is tested at one or more concentrations against a large panel of purified enzymes or cell lines expressing the target of interest.
-
Data Analysis: The percentage of inhibition or activation for each target is determined. For hits that meet a certain threshold, follow-up dose-response curves are generated to determine the IC₅₀ or EC₅₀.
-
Reporting: A comprehensive report is generated, detailing the activity of the compound against all targets in the panel.
The following diagram illustrates a typical workflow for assessing the off-target effects of a pharmacological agent.
Caption: Workflow for Off-Target Assessment.
Conclusion
This compound represents a significant advancement in the development of selective sAC inhibitors, demonstrating high selectivity over the closely related tmACs and a favorable cytotoxicity profile compared to older inhibitors like KH7 and bithionol. While comprehensive public data on its interaction with a broad range of off-targets is limited, the available information suggests a clean profile. The development of even more potent and extensively characterized inhibitors like TDI-10229 underscores the ongoing efforts to minimize off-target effects and provide researchers with highly specific tools to dissect cellular signaling pathways. The rigorous application of the experimental protocols outlined in this guide is essential for the continued development of safe and effective pharmacological agents.
References
- 1. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of TDI-10229: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of pharmacological agents on mitochondrial function: a growing opportunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bithionol inhibits ovarian cancer cell growth In Vitro - studies on mechanism(s) of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Downstream Signaling Effects of LRE1-Mediated sAC Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LRE1, a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC), with other notable sAC inhibitors. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of the associated signaling pathways to aid researchers in designing and interpreting experiments aimed at validating the downstream effects of sAC inhibition.
This compound: A Selective Allosteric Inhibitor of Soluble Adenylyl Cyclase
Soluble adenylyl cyclase (sAC) is a vital intracellular source of the second messenger cyclic AMP (cAMP), distinct from the well-characterized transmembrane adenylyl cyclases (tmACs). sAC is uniquely regulated by bicarbonate and calcium ions and plays crucial roles in various physiological processes, including sperm motility, capacitation, and mitochondrial respiration.[1][2] this compound has been identified as a potent and selective inhibitor of sAC, acting through a unique allosteric mechanism by binding to the bicarbonate activator binding site.[1][3] This targeted mode of action makes this compound a valuable tool for dissecting the specific downstream signaling pathways regulated by sAC.
Comparative Performance of sAC Inhibitors
The efficacy of this compound is best understood in comparison to other commonly used sAC inhibitors, such as the first-generation inhibitor KH7 and the more potent derivative TDI-10229. The following tables summarize the key performance metrics of these compounds.
| Inhibitor | Mechanism of Action | Biochemical IC50 (sAC) | Cellular IC50 (sAC) | Selectivity over tmACs | Known Off-Target Effects/Toxicity | Reference |
| This compound | Allosteric inhibitor, binds to the bicarbonate binding site. | ~3.2 - 7.8 µM | ~11 µM | High; does not inhibit tmACs at concentrations that fully inhibit sAC. | Non-toxic to cells and does not uncouple mitochondria.[1][2] | [1][2][4] |
| KH7 | Mechanism not fully elucidated, but also targets sAC. | ~3 - 10 µM | ~3 - 10 µM | High; inert towards tmACs at effective concentrations. | Exhibits non-specific cellular toxicity with prolonged use.[1][5] | [1][5] |
| TDI-10229 | Potent inhibitor derived from this compound. | ~0.16 - 0.2 µM | ~0.092 µM | Highly selective for sAC over tmACs. | Not cytotoxic at concentrations 200-fold above its cellular IC50.[6] | [2][6] |
Experimental Protocols for Validating Downstream Effects
To rigorously validate the downstream signaling consequences of this compound-mediated sAC inhibition, specific and reproducible experimental protocols are essential. Below are detailed methodologies for two key assays.
Cellular cAMP Accumulation Assay
This assay directly measures the immediate downstream effect of sAC inhibition – a decrease in intracellular cAMP levels.
Objective: To quantify the dose-dependent inhibition of sAC activity by this compound in a cellular context.
Materials:
-
HEK293 cells stably overexpressing sAC (e.g., 4-4 cells)[4]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound and other sAC inhibitors (e.g., KH7, TDI-10229)
-
3-isobutyl-1-methylxanthine (IBMX), a broad-spectrum phosphodiesterase (PDE) inhibitor
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA-based or TR-FRET-based)
Procedure:
-
Cell Culture: Seed HEK293-sAC cells in 24-well plates and grow to 80-90% confluency.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound or other inhibitors (and a vehicle control, e.g., DMSO) for 10-30 minutes at 37°C.[4]
-
PDE Inhibition: Add IBMX (typically 100-500 µM) to all wells to prevent the degradation of cAMP and incubate for a further 5-15 minutes.[4]
-
Cell Lysis: Aspirate the media, wash the cells with PBS, and then add cell lysis buffer to each well.
-
cAMP Quantification: Collect the cell lysates and measure the cAMP concentration using a commercial cAMP assay kit, following the manufacturer’s instructions.
-
Data Analysis: Normalize the cAMP levels to the vehicle-treated control and plot the results as a dose-response curve to determine the IC50 value for each inhibitor.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This assay assesses the impact of sAC inhibition on mitochondrial function, a known downstream target of sAC signaling.
Objective: To measure changes in mitochondrial oxygen consumption rate (OCR) in response to this compound treatment.
Materials:
-
Adherent cells with detectable mitochondrial sAC activity (e.g., specific cancer cell lines or primary cells)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium containing the desired concentration of this compound (and a vehicle control) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Assay Execution: Place the cell culture plate into the Seahorse XF Analyzer and follow the instrument's protocol for a Cell Mito Stress Test. This involves sequential injections of:
-
Oligomycin: Inhibits ATP synthase (Complex V), revealing the proton leak.
-
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and allowing for the measurement of non-mitochondrial oxygen consumption.
-
-
Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between this compound-treated and control cells to determine the effect of sAC inhibition on mitochondrial respiration.
Visualizing the Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound-mediated sAC inhibition.
Caption: this compound-mediated allosteric inhibition of sAC, blocking downstream cAMP/PKA signaling.
References
- 1. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase. [vivo.weill.cornell.edu]
- 4. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Strategies to safely target widely expressed soluble adenylyl cyclase for contraception [frontiersin.org]
- 6. news-medical.net [news-medical.net]
A Comparative Analysis of LRE1 and Other Allosteric Soluble Adenylyl Cyclase (sAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Soluble adenylyl cyclase (sAC), a non-G-protein-regulated source of the second messenger cyclic AMP (cAMP), has emerged as a critical therapeutic target for a range of physiological processes, including sperm motility and capacitation.[1][2][3] Unlike transmembrane adenylyl cyclases (tmACs), sAC is uniquely activated by bicarbonate (HCO3-) and calcium (Ca2+), positioning it as a key intracellular sensor.[3][4] The development of specific inhibitors for sAC is crucial for dissecting its distinct signaling pathways and for therapeutic applications. This guide provides a comparative analysis of LRE1, a novel allosteric sAC inhibitor, with other known allosteric inhibitors, focusing on their performance backed by experimental data.
Performance Comparison of Allosteric sAC Inhibitors
The efficacy of sAC inhibitors is primarily evaluated by their half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce sAC activity by 50%. A lower IC50 value signifies a higher potency. The following table summarizes the IC50 values for this compound and other notable allosteric sAC inhibitors.
| Inhibitor | IC50 Value (Biochemical Assay) | Key Characteristics |
| This compound | ~3 µM | Binds to the bicarbonate activator binding site, exhibiting a unique allosteric mechanism. Specific for sAC with no significant inhibition of tmACs.[1][2] |
| KH7 | 3-10 µM | One of the first identified sAC-specific inhibitors. Its mechanism was initially unknown but is now understood to also block the bicarbonate-binding site.[1][5][6] |
| TDI-10229 | 160 nM - 195 nM | A potent and orally bioavailable sAC inhibitor with nanomolar inhibition in both biochemical and cellular assays.[7][8][9] |
| Compound 30 (TDI-10229 derivative) | 3.3 nM | A second-generation inhibitor developed from TDI-10229 with significantly improved potency and a longer target residence time.[7] |
Mechanism of Action: Allosteric Inhibition at the Bicarbonate Binding Site
This compound and other inhibitors like KH7 exhibit their specificity and potency through a unique allosteric mechanism.[1][2] Crystallographic and kinetic data have revealed that this compound binds directly to the bicarbonate binding site (BBS) of sAC.[1][2] This binding prevents the physiological activator, bicarbonate, from accessing the site, thereby inhibiting the enzyme's activity. This is distinct from competitive inhibitors that would target the ATP binding site. The corresponding site in tmACs is the binding site for the activator forskolin, which is significantly larger than the BBS in sAC, explaining the high selectivity of this compound for sAC.[1]
Experimental Protocols
The characterization and comparison of these inhibitors rely on robust and specific assay methodologies. Below are summaries of the key experimental protocols used to evaluate sAC inhibitors.
Mass Spectrometry-Based Adenylyl Cyclase Assay
This high-throughput screening method was instrumental in the discovery of this compound.[1][2]
-
Reaction Initiation: Recombinant sAC enzyme is incubated with ATP and potential inhibitors.
-
Product Formation: The enzymatic reaction produces cAMP from ATP.
-
Quantification: The amount of cAMP produced is quantified using mass spectrometry, which provides high sensitivity and specificity.
Radioactivity-Based "Two-Column" Biochemical Potency Assay
This classical method is used to determine the IC50 values of sAC inhibitors.[10]
-
Reaction Mixture: Purified sAC protein is incubated with the inhibitor at various concentrations in a buffer containing MgCl2, CaCl2, ATP, and NaHCO3.
-
Radiolabeling: The reaction is initiated by adding α-³²P labeled ATP.
-
Separation: The reaction is stopped, and the produced ³²P-labeled cAMP is separated from unreacted ATP using sequential Dowex and Alumina chromatography columns.
-
Quantification: The amount of radioactive cAMP is measured to determine the enzyme activity and, subsequently, the IC50 value of the inhibitor.
Cellular sAC Activity Assay
This assay assesses the inhibitor's efficacy in a cellular context.[10]
-
Cell Culture: Human embryonic kidney (HEK293) cells that stably overexpress sAC (4-4 cells) are used.
-
Inhibitor Treatment: Cells are pre-incubated with the sAC inhibitor at various concentrations.
-
cAMP Accumulation: The intracellular cAMP levels are then stimulated, and the accumulation of cAMP is measured.
-
Analysis: The data is normalized to control cells to determine the cellular IC50 of the inhibitor.
Signaling Pathway and Experimental Workflow Visualization
To better understand the context in which these inhibitors function, the following diagrams illustrate the sAC signaling pathway and a typical experimental workflow for inhibitor screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound as a specific and allosteric inhibitor of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular cAMP signaling by soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. gen.store [gen.store]
- 7. pubs.acs.org [pubs.acs.org]
- 8. TDI-10229 - Immunomart [immunomart.org]
- 9. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Labyrinth of Laboratory Waste: A Step-by-Step Guide to Proper Chemical Disposal
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. While specific protocols are contingent on the exact chemical composition and local regulations, a universal framework can ensure that waste is handled in a safe, compliant, and efficient manner. This guide provides a comprehensive, step-by-step procedure for the proper disposal of laboratory chemical waste, adaptable for substances designated with internal identifiers such as "LRE1."
General Procedure for Laboratory Chemical Waste Disposal
The following procedure is based on established guidelines for hazardous waste management and should be followed in conjunction with your institution's specific policies and the material's Safety Data Sheet (SDS).
Step 1: Waste Characterization
Before disposal, it is imperative to determine the nature of the waste.
-
Consult the Safety Data Sheet (SDS): The SDS for the chemical(s) in the waste stream is the primary source of information regarding hazards, handling, and disposal.
-
Identify Hazardous Characteristics: Determine if the waste exhibits any of the following characteristics:
-
Ignitability: Can it create fire under certain conditions?
-
Corrosivity: Does it have a pH of less than or equal to 2, or greater than or equal to 12.5?
-
Reactivity: Is it unstable under normal conditions? Can it create toxic gases when mixed with water?
-
Toxicity: Is it harmful or fatal if ingested or absorbed?
-
-
Check for Specific Listings: Ascertain if the waste contains any chemicals specifically listed as hazardous by regulatory bodies such as the Environmental Protection Agency (EPA).
Step 2: Container Selection and Management
Proper containment is crucial to prevent leaks, spills, and exposure.
-
Choose a Compatible Container: The container must be made of a material that is compatible with the chemical waste it will hold. For example, do not use metal containers for corrosive waste. Glass containers should not be used for hydrofluoric acid waste.[1]
-
Ensure Good Condition: The container must be in good condition, free from leaks, and have a secure, tightly fitting lid.[1]
-
Use Appropriate Size: Do not overfill containers. It is recommended to leave a few inches of headspace to allow for expansion and prevent splashing.
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
"Hazardous Waste" Label: Clearly label the container with the words "HAZARDOUS WASTE".[1]
-
Identify Contents: List all chemical constituents by their full name and indicate the approximate percentage of each.[1]
Step 4: Segregation and Storage
Improper storage of incompatible chemicals can lead to dangerous reactions.
-
Segregate by Compatibility: Store containers of incompatible waste streams separately. For example, keep acids away from bases and oxidizers away from flammable materials.
-
Designated Satellite Accumulation Area (SAA): Store waste containers at or near the point of generation in a designated SAA. This area must be under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment trays to contain any potential leaks.
Step 5: Disposal and Removal
Never dispose of hazardous chemical waste down the drain unless explicitly permitted for specific, non-hazardous materials by your institution's Environmental Health and Safety (EHS) department.
-
Request Pickup: When the container is full or the accumulation time limit is approaching, submit a hazardous waste pickup request to your institution's EHS or equivalent department.
-
Documentation: Complete all necessary paperwork, such as a hazardous waste tag or manifest, as required by your institution and regulatory agencies.
Quantitative Data for Chemical Waste Disposal
The following table summarizes key quantitative parameters often referenced in laboratory waste disposal guidelines.
| Parameter | Guideline | Source |
| pH for Drain Disposal | Between 5.0 and 9.5 for non-hazardous, water-soluble chemicals. | NYU |
| Satellite Accumulation Area (SAA) Volume Limits | Up to 55 gallons of non-acute hazardous waste or 1 quart of liquid acute hazardous waste. | ADEM |
| Container Stacking Height | Containers of 55 gallons or more should not be stacked more than two high. | ADEM |
Laboratory Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.
Caption: Decision workflow for laboratory chemical waste disposal.
By adhering to these general procedures and utilizing the provided workflow, laboratory personnel can ensure the safe and compliant disposal of chemical waste, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
